Isr-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22Cl4N2O4 |
|---|---|
Molecular Weight |
520.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C22H22Cl4N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30) |
InChI Key |
JNLGSKLUABTOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl)NC(=O)COC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Isr-IN-2: An In-Depth Technical Guide to the Inhibition of the Integrated Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Isr-IN-2, a potent inhibitor of the Integrated Stress Response (ISR). The ISR is a central cellular signaling pathway activated by a variety of stress conditions, playing a critical role in cellular homeostasis and disease. This document details the molecular cascade of the ISR, the specific mechanism of downstream ISR inhibition, and presents quantitative data for ISR inhibitors. Furthermore, it provides detailed experimental protocols for key assays relevant to the characterization of molecules like this compound and includes visualizations of signaling pathways and experimental workflows using the DOT language for use in research and drug development.
Introduction: The Integrated Stress Response (ISR)
The Integrated Stress Response (ISR) is a conserved signaling network in eukaryotic cells that is activated by a wide range of physiological and pathological stress conditions. These stressors include endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, heme deficiency, and oxidative stress. The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51.
Four distinct eIF2α kinases mediate the ISR, each responding to different types of stress:
-
PERK (PKR-like ER kinase): Activated by ER stress.
-
GCN2 (General control non-derepressible 2): Activated by amino acid starvation.
-
PKR (Protein kinase R): Activated by double-stranded RNA, often during viral infection.
-
HRI (Heme-regulated inhibitor): Activated by heme deficiency and oxidative stress.
Phosphorylation of eIF2α converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B. This inhibition leads to a global reduction in protein synthesis, conserving cellular resources. Concurrently, the ISR selectively promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve the stress and restore homeostasis. While acute ISR activation is a pro-survival mechanism, chronic activation is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and some cancers.
This compound: A Potent Inhibitor of the ISR
This compound (also known as Compound 47) is a small molecule inhibitor of the Integrated Stress Response. While detailed public information on this compound is limited, its high potency is notable.
Quantitative Data for ISR Inhibitors
To provide a framework for understanding the potency and activity of ISR inhibitors, the following tables summarize key quantitative data for this compound and the well-characterized, structurally distinct ISR inhibitor, ISRIB. ISRIB serves as a valuable reference for the expected activity profile of a downstream ISR inhibitor.
| Compound | Parameter | Value | Assay Conditions |
| This compound | EC50 | 0.8 nM | Inhibition of the Integrated Stress Response |
| ISRIB | IC50 | 5 nM | Inhibition of ATF4-luciferase reporter |
| Binding Affinity (Kd) | ~10 nM | Binding to eIF2B |
Table 1: In Vitro Potency of ISR Inhibitors
| Compound | Animal Model | Dosing | Key Findings |
| ISRIB | Mice (Traumatic Brain Injury) | 2.5 mg/kg, i.p. | Improved spatial learning and memory |
| ISRIB | Aged Mice | 2.5 mg/kg, i.p. | Reversed age-related cognitive decline |
| ISRIB | Prion-infected Mice | 0.25 mg/kg, i.p. | Reduced ATF4 levels and prevented neuronal loss |
Table 2: In Vivo Efficacy of ISRIB
Mechanism of Action: Downstream Inhibition of the ISR
This compound and ISRIB act downstream of eIF2α phosphorylation. Unlike kinase inhibitors that prevent the initial stress signal, these molecules target the guanine nucleotide exchange factor eIF2B.
Cryo-electron microscopy studies of ISRIB bound to eIF2B have revealed its mechanism of action. ISRIB binds to a pocket at the interface of the β and δ subunits of eIF2B. This binding acts as a "molecular staple," stabilizing the active decameric form of eIF2B. By promoting the assembly of the active eIF2B complex, ISRIB enhances its GEF activity, thereby overcoming the inhibitory effect of phosphorylated eIF2α and restoring global protein synthesis.[1] This mechanism allows for the reversal of the ISR's translational attenuation without directly interfering with the upstream stress-sensing kinases.
References
Isr-IN-2: A Technical Guide to a Potent Modulator of the Integrated Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Isr-IN-2, a potent small molecule inhibitor of the Integrated Stress Response (ISR). This compound, also identified as Compound 47 and ISRIB-A15, has emerged from structure-activity relationship (SAR) studies of bis-O-arylglycolamides as a highly effective agent in modulating this critical cellular signaling pathway. This guide details the discovery, synthesis, and biological characterization of this compound, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action and experimental workflows to support further research and development in this area.
Introduction to the Integrated Stress Response (ISR)
The Integrated Stress Response (ISR) is a conserved signaling pathway activated by a variety of cellular stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress.[1][2] The central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][2] This phosphorylation leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate the translation of specific mRNAs, such as the activating transcription factor 4 (ATF4), to promote cellular recovery and adaptation.[1] While the ISR is a pro-survival pathway, its chronic activation is implicated in a range of diseases, including neurodegenerative disorders and certain cancers.
Discovery of this compound
This compound was identified through systematic structure-activity studies of a series of bis-O-arylglycolamides designed to inhibit the ISR. This research aimed to develop potent and specific modulators of this pathway for therapeutic applications. This compound, referred to as Compound 47 in the primary literature, demonstrated exceptional potency in cell-based assays.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the final bis-O-arylglycolamide structure. The general synthetic route is based on established methods for amide bond formation.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of related benzimidazole derivatives, which may share synthetic steps with this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde under dehydrating conditions. For the specific synthesis of this compound, the following general steps are inferred from the structure of bis-O-arylglycolamides:
-
Preparation of the Amine Core: Synthesis of the central diamine scaffold.
-
Preparation of the Aryloxyacetic Acid Side Chains: Synthesis of the substituted aryloxyacetic acid moieties.
-
Amide Coupling: Coupling of the amine core with the aryloxyacetic acid side chains using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acids to acid chlorides followed by reaction with the amine.
-
Purification: Purification of the final product is typically achieved by column chromatography followed by recrystallization or preparative HPLC.
It is imperative for researchers to consult the primary literature for the precise, step-by-step synthetic protocol and characterization data for this compound.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of the Integrated Stress Response. Its efficacy has been quantified in cell-based reporter assays.
| Compound Name | Alternate Names | EC50 (nM) | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | Compound 47, ISRIB-A15 | 0.8 | C22H22Cl4N2O4 | 520.23 |
Table 1: Quantitative data for this compound. The EC50 value represents the concentration at which the compound produces half of its maximal response in an ISR reporter assay.
Mechanism of Action
This compound acts downstream of eIF2α phosphorylation. It does not inhibit the eIF2α kinases but rather targets the guanine nucleotide exchange factor (GEF) for eIF2, known as eIF2B. By binding to eIF2B, this compound stabilizes its active conformation, thereby overcoming the inhibitory effect of phosphorylated eIF2α and restoring global protein synthesis.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize ISR inhibitors like this compound.
ISR Reporter Assay
This assay is used to quantify the activity of ISR inhibitors. It typically utilizes a cell line stably expressing a reporter gene (e.g., luciferase) under the control of a promoter responsive to ATF4.
-
Cell Seeding: Plate the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
ISR Induction: Induce the ISR by adding a known stressor (e.g., thapsigargin or tunicamycin) to the wells.
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Western Blot for Phospho-eIF2α
This assay is used to confirm that the compound of interest does not inhibit the upstream kinases of the ISR.
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-treat with this compound or a known eIF2α kinase inhibitor (as a positive control) for 1 hour, followed by treatment with an ISR-inducing agent.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phosphorylated eIF2α and total eIF2α.
-
Detection: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated eIF2α to total eIF2α.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the Integrated Stress Response. Its high potency and specific mechanism of action make it a superior probe compared to less specific inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of modulating the ISR in various disease contexts. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.
References
An In-depth Technical Guide on the Target Identification and Validation of the Integrated Stress Response Inhibitor, ISRIB
A Note on Nomenclature: The query specified "Isr-IN-2." Extensive database searches did not identify a registered small molecule inhibitor of the Integrated Stress Response with this designation. It is presumed that the intended subject was ISRIB (Integrated Stress Response Inhibitor), a well-characterized and pivotal tool compound in this field. This guide will, therefore, focus on the target identification and validation of ISRIB.
Introduction
The Integrated Stress Response (ISR) is a conserved eukaryotic signaling pathway that is activated by a variety of cellular stressors, including endoplasmic reticulum dysfunction, amino acid deprivation, viral infection, and oxidative stress.[1] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor (GEFF), eIF2B, leading to a global attenuation of protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).[1][2] While the acute activation of the ISR is a pro-survival mechanism, chronic ISR activation is implicated in a host of pathologies, including neurodegenerative diseases, traumatic brain injury, and certain cancers.[3][4]
ISRIB is a potent and selective small molecule inhibitor of the ISR that acts downstream of eIF2α phosphorylation. It restores global protein synthesis in the face of cellular stress, making it an invaluable tool for studying the physiological and pathological roles of the ISR. This technical guide provides a comprehensive overview of the target identification and validation of ISRIB, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Target Identification: eIF2B
The direct molecular target of ISRIB was identified as the guanine nucleotide exchange factor eIF2B. This was established through a combination of genetic, biochemical, and structural studies. Initial investigations revealed that ISRIB's activity was dependent on the presence of functional eIF2B. Subsequent studies using cryo-electron microscopy (cryo-EM) provided a detailed structural basis for this interaction, showing that ISRIB binds to a symmetric pocket formed at the interface of the two tetrameric subcomplexes of eIF2B.
Mechanism of Action
ISRIB functions as a "molecular staple," promoting the assembly and stabilization of the active decameric form of eIF2B. The eIF2B holoenzyme is composed of two copies of five different subunits (α, β, γ, δ, and ε). In the absence of ISRIB, eIF2B can exist in less active subcomplexes. By binding to a pocket at the interface of the two βγδε tetramers, ISRIB stabilizes the fully assembled (βγδε)₂ octamer, which is more amenable to binding the eIF2Bα subunits to form the active decamer. This stabilization enhances the GEF activity of eIF2B, allowing it to overcome the inhibitory effects of phosphorylated eIF2α and restore the pool of active eIF2-GTP-tRNAiMet ternary complex required for translation initiation.
Quantitative Data
The potency and binding affinity of ISRIB have been characterized in various assays. The following table summarizes key quantitative data for ISRIB.
| Parameter | Value | Cell Line/System | Assay |
| EC₅₀ | 5 nM | HEK293T | ATF4-luciferase reporter assay |
| EC₅₀ | 1.4 nM | Engineered cells | ATF4 translation reporter assay |
| Kd | ~10 nM | Purified eIF2B | High-affinity binding studies |
| Effective Concentration | 200 nM | HT22 neuronal cells | Cell viability assays |
Target Validation
The validation of eIF2B as the direct target of ISRIB has been rigorously established through multiple lines of evidence:
-
Genetic Resistance: Mutations in the β and δ subunits of eIF2B have been shown to confer resistance to ISRIB. These mutations disrupt the high-affinity binding of ISRIB to its pocket on the eIF2B complex.
-
Biochemical Assays: In vitro guanine nucleotide exchange factor (GEF) activity assays using purified eIF2B and eIF2 have demonstrated that ISRIB directly enhances eIF2B's enzymatic activity, even in the presence of inhibitory phosphorylated eIF2α.
-
Structural Biology: Cryo-EM structures of ISRIB in complex with human eIF2B have unequivocally shown the direct binding of ISRIB to a specific pocket on the eIF2B decamer, providing a physical basis for its mechanism of action.
-
Pharmacological vs. Genetic Models: The effects of ISRIB have been cross-validated with genetic models that target key components of the ISR pathway, confirming that ISRIB's effects are consistent with the modulation of eIF2B activity.
Experimental Protocols
The following are detailed methodologies for key experiments used in the identification and validation of ISRIB's target.
This cell-based assay is used to quantify the activity of the ISR pathway by measuring the translation of a reporter gene (luciferase) under the control of the ATF4 5' untranslated region (UTR).
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
Transfect cells with a plasmid containing a luciferase reporter gene downstream of the ATF4 5' UTR using a suitable transfection reagent.
-
-
Compound Treatment and Stress Induction:
-
24 hours post-transfection, pre-treat cells with a serial dilution of ISRIB or vehicle (DMSO) for 1 hour.
-
Induce the ISR by adding an ER stressor, such as 1 µM thapsigargin, to the appropriate wells.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
This technique is used to assess the phosphorylation status of eIF2α and the expression levels of downstream ISR targets like ATF4.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or U2OS) in 6-well plates.
-
Pre-treat with ISRIB (e.g., 200 nM) or vehicle for 1 hour.
-
Induce stress (e.g., 1 µM thapsigargin for 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stress granules (SGs) are cytoplasmic aggregates of stalled translation initiation complexes that form upon ISR activation. ISRIB's ability to block their formation is a key indicator of its activity.
-
Cell Culture and Treatment:
-
Seed cells (e.g., U2OS) on coverslips in a 24-well plate.
-
Pre-treat with ISRIB (e.g., 200 nM) or vehicle for 1 hour.
-
Induce stress with an agent that causes eIF2α phosphorylation (e.g., 0.5 mM sodium arsenite for 30 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against a stress granule marker (e.g., G3BP1) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing stress granules in each treatment condition.
-
Conclusion
The target identification and validation of ISRIB represent a landmark in the study of the Integrated Stress Response. Through a rigorous combination of genetic, biochemical, and structural approaches, eIF2B has been unequivocally identified as the direct molecular target of ISRIB. The detailed understanding of ISRIB's mechanism of action—acting as a molecular staple to stabilize the active conformation of eIF2B—has not only provided a powerful tool for dissecting the complexities of the ISR but has also opened new avenues for therapeutic intervention in a wide range of diseases characterized by chronic ISR activation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the biology of the ISR and to evaluate the efficacy of novel ISR modulators.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of Integrated Stress Response Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Integrated Stress Response (ISR) is a crucial cellular signaling network that is activated in response to a wide array of environmental and physiological stressors. These include endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. The central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress. However, chronic activation of the ISR has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and cancer.
This guide focuses on the downstream signaling pathways affected by the inhibition of the ISR. As "Isr-IN-2" does not correspond to a known molecule, this document will detail the effects of a well-characterized and potent ISR inhibitor, ISRIB (Integrated Stress Response Inhibitor). ISRIB acts downstream of eIF2α phosphorylation, targeting the guanine nucleotide exchange factor (GEF) for eIF2, known as eIF2B. By activating eIF2B, ISRIB counteracts the inhibitory effects of phosphorylated eIF2α, thereby restoring protein synthesis. This guide will provide a comprehensive overview of the molecular mechanism of ISRIB, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
The Integrated Stress Response (ISR) Pathway and the Mechanism of ISRIB
The ISR is a convergent signaling pathway initiated by four known stress-sensing kinases:
-
PERK: Activated by endoplasmic reticulum stress.
-
GCN2: Activated by amino acid starvation.
-
PKR: Activated by double-stranded RNA, often during viral infection.
-
HRI: Activated by heme deficiency and oxidative stress.
These kinases all phosphorylate eIF2α at Serine 51. Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of its GEF, eIF2B. This inhibition stalls the exchange of GDP for GTP on the eIF2 complex, leading to a reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation. The subsequent decrease in global protein synthesis is accompanied by the preferential translation of a few select mRNAs, such as that of the transcription factor ATF4 , which orchestrates a transcriptional program to resolve the stress.
ISRIB acts downstream of eIF
The Biological Role of Integrated Stress Response (ISR) Inhibition: A Technical Guide
Issued: November 27, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Integrated Stress Response (ISR) is a conserved signaling network crucial for cellular adaptation to a wide range of endogenous and exogenous stresses. The central event of the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response mRNAs, most notably the transcription factor ATF4. While transient activation of the ISR is protective, chronic activation is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and cancer. Consequently, the pharmacological inhibition of the ISR has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the ISR signaling pathway, the mechanisms of its inhibition, quantitative data on the effects of ISR inhibitors, and detailed protocols for key experimental assays in the field.
The Core ISR Signaling Pathway
The Integrated Stress Response is a convergent signaling pathway activated by at least four distinct eIF2α kinases, each responding to a specific type of cellular stress:
-
PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress).
-
GCN2 (General Control Nonderepressible 2): Activated by amino acid deprivation.
-
PKR (Protein Kinase R): Activated by double-stranded RNA, a hallmark of viral infection.
-
HRI (Heme-Regulated Inhibitor): Activated by heme deficiency or oxidative stress.
Activation of any of these kinases leads to the phosphorylation of eIF2α at serine 51.[1][2] Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF) responsible for recycling eIF2 from its inactive GDP-bound state to its active GTP-bound state.[1] This inhibition of eIF2B activity severely limits the availability of the eIF2-GTP-tRNAiMet ternary complex, which is required for initiating cap-dependent translation, thereby causing a global attenuation of protein synthesis.[2]
Paradoxically, under these conditions of reduced ternary complex availability, certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as Activating Transcription Factor 4 (ATF4), are preferentially translated.[3] ATF4 is a key transcription factor that translocates to the nucleus and drives the expression of a broad array of genes involved in amino acid metabolism, antioxidant response, and protein folding.
The ISR is terminated through a negative feedback loop involving the dephosphorylation of p-eIF2α. This is mediated by a protein phosphatase 1 (PP1) complex, which is directed to p-eIF2α by one of two regulatory subunits: the constitutively expressed CReP (Constitutive Repressor of eIF2α Phosphorylation) or the stress-induced GADD34 (Growth Arrest and DNA Damage-inducible protein 34), which is itself an ATF4 target gene.
References
- 1. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Foundational Research on Integrated Stress Response (ISR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Integrated Stress Response (ISR), a critical cellular signaling network, and the landscape of its inhibitors. The ISR is a convergent pathway activated by a range of pathological and environmental stressors, and its chronic activation is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1] Consequently, modulating the ISR with small molecule inhibitors presents a promising therapeutic strategy.
The Core ISR Signaling Pathway
The Integrated Stress Response is a conserved signaling pathway that reprograms gene expression to manage cellular stress.[1] Various stressors such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency are sensed by four specialized kinases: PERK, GCN2, PKR, and HRI, respectively.[1][2] These kinases converge on a single downstream event: the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2) at serine 51.[1]
This phosphorylation event converts eIF2 from a substrate into a competitive inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B. The inhibition of eIF2B activity leads to two primary outcomes:
-
Attenuation of Global Protein Synthesis: By limiting the availability of active eIF2-GTP-tRNAi ternary complexes, general mRNA translation is reduced, conserving cellular resources.
-
Preferential Translation of Stress-Response mRNAs: Certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4), contain upstream open reading frames (uORFs) that allow them to bypass the general translation block and become preferentially translated during ISR activation.
ATF4 then orchestrates a transcriptional program aimed at resolving the stress and restoring cellular homeostasis. However, prolonged or chronic ISR activation can lead to apoptosis, contributing to disease pathology.
References
The Integrated Stress Response (ISR) as a Therapeutic Target
An in-depth analysis of the provided search results indicates that there is no specific molecule or compound identified as "Isr-IN-2." The search results consistently refer to the Integrated Stress Response (ISR) , a crucial cellular signaling pathway.
The ISR is a complex network that cells activate in response to various stress conditions, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins.[1][2] The central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][3] This phosphorylation leads to a general shutdown of protein synthesis while selectively allowing the translation of specific mRNAs, such as the transcription factor ATF4, which helps the cell to adapt to and resolve the stress.[4]
Given the absence of information on a specific entity named "this compound," this technical guide will focus on the broader, well-documented therapeutic potential of modulating the Integrated Stress Response pathway. The content will be based on the extensive research available on the ISR and its role in various diseases, as well as the experimental compounds that have been studied to target this pathway.
The Integrated Stress Response is a pivotal pathway in maintaining cellular homeostasis. Its dysregulation has been implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Consequently, the pharmacological modulation of the ISR presents a promising therapeutic strategy.
The core of the ISR pathway involves four main kinases that sense different types of cellular stress and converge on the phosphorylation of eIF2α:
-
PERK (PKR-like endoplasmic reticulum kinase): Activated by endoplasmic reticulum (ER) stress.
-
GCN2 (General control non-derepressible 2): Activated by amino acid starvation.
-
PKR (Protein kinase R): Activated by viral double-stranded RNA.
-
HRI (Heme-regulated inhibitor): Activated by oxidative stress or heme deficiency.
Phosphorylation of eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a reduction in the active eIF2-GTP-tRNAiMet ternary complex required for translation initiation. This results in the attenuation of global protein synthesis, conserving resources and preventing the accumulation of misfolded proteins. Paradoxically, this condition favors the translation of certain mRNAs, most notably ATF4, a key transcription factor that orchestrates a gene expression program to mitigate stress and promote cell survival. If the stress is too severe or prolonged, the ISR can switch from a pro-survival to a pro-apoptotic pathway, often mediated by the ATF4 target gene CHOP.
Therapeutic Strategies for Modulating the ISR
Therapeutic intervention in the ISR pathway can be broadly categorized into two approaches: ISR inhibition and ISR enhancement .
ISR Inhibition
In conditions where chronic ISR activation contributes to pathology, such as in some neurodegenerative diseases, inhibiting the pathway may be beneficial. One of the most well-studied ISR inhibitors is ISRIB (Integrated Stress Response Inhibitor) .
Experimental Protocols: Mechanism of Action of ISRIB
ISRIB does not directly inhibit the ISR kinases. Instead, it targets the downstream effector, eIF2B. Cryo-electron microscopy studies have revealed that ISRIB binds to a pocket in the eIF2B decamer, stabilizing it in its active conformation. This stabilization enhances the nucleotide exchange activity of eIF2B, thereby counteracting the inhibitory effect of eIF2α phosphorylation and restoring global protein synthesis.
ISR Enhancement
Conversely, in diseases where a transient boost of the ISR could be protective, such as in certain inflammatory conditions or to combat protein misfolding, enhancing the pathway is a viable strategy. Compounds like guanabenz and Sephin1 have been shown to prolong the phosphorylation of eIF2α by inhibiting its dephosphorylation.
Experimental Protocols: Mechanism of Action of Guanabenz and Sephin1
The dephosphorylation of eIF2α is primarily carried out by a protein complex containing Protein Phosphatase 1 (PP1) and a regulatory subunit, either GADD34 (PPP1R15A) or CReP (PPP1R15B). GADD34 is itself an ISR target gene, forming a negative feedback loop. Guanabenz and its derivative Sephin1 act by selectively inhibiting the GADD34-PP1 complex, thus prolonging the phosphorylated state of eIF2α and extending the adaptive effects of the ISR.
Quantitative Data on ISR Modulators
The following table summarizes key quantitative data for representative ISR modulators.
| Compound | Target | IC50 / EC50 | Model System | Observed Effect | Reference |
| ISRIB | eIF2B | 5 nM (IC50) | Cell culture | Reversal of eIF2α phosphorylation effects, restoration of translation | |
| Guanabenz | GADD34-PP1 | Not specified | Mice | Decreased rotarod performance (off-target effect) | |
| Sephin1 | GADD34-PP1 | Not specified | Mice | No adverse effect on rotarod performance |
Experimental Workflow for Screening ISR Modulators
A common workflow to identify and characterize ISR modulators involves a multi-step process.
Conclusion
The Integrated Stress Response is a critical signaling network with significant therapeutic potential. While the specific compound "this compound" is not described in the available literature, the broader field of ISR modulation offers promising avenues for the development of novel treatments for a variety of diseases. The strategies of both inhibiting and enhancing the ISR, exemplified by compounds like ISRIB and Sephin1 respectively, highlight the context-dependent nature of this pathway and the importance of a nuanced therapeutic approach. Further research into the development of more specific and potent ISR modulators holds the key to unlocking the full therapeutic potential of targeting this fundamental cellular process.
References
Methodological & Application
Probing the Integrated Stress Response: In Vitro Assay Protocols for ISR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, including endoplasmic reticulum stress, amino acid deprivation, viral infection, and heme deficiency.[1] At the core of the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] This event leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), which orchestrates an adaptive gene expression program.[1][3] Dysregulation of the ISR has been implicated in a range of diseases, from neurodegeneration to cancer, making it an attractive target for therapeutic intervention.[4]
The Integrated Stress Response Signaling Pathway
The ISR is initiated by one of several eIF2α kinases, each responding to a specific type of cellular stress: GCN2 (amino acid deprivation), PERK (ER stress), PKR (viral dsRNA), and HRI (heme deficiency). Activation of these kinases leads to the phosphorylation of eIF2α. Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, which is necessary for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) required for translation initiation. This results in a global attenuation of protein synthesis. However, the reduced availability of the ternary complex allows for the preferential translation of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably ATF4. ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, if the stress is prolonged, apoptosis, such as CHOP. The response is terminated by the dephosphorylation of eIF2α by phosphatases like GADD34, which is itself an ATF4 target gene, forming a negative feedback loop.
Experimental Protocols
The following protocols provide a framework for characterizing the in vitro activity of a putative ISR inhibitor.
Cell Viability and Cytotoxicity Assays
Objective: To determine the optimal non-toxic concentration range of the test compound for subsequent cell-based assays.
Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Isr-IN-2) in cell culture medium. A suggested starting range is 0.1 nM to 100 µM. As a control, use a vehicle-treated group (e.g., DMSO). Replace the culture medium with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a period relevant to subsequent experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
| Compound Concentration | Absorbance (570 nm) | % Viability |
| Vehicle Control (0 µM) | 1.25 | 100% |
| 0.1 µM | 1.23 | 98.4% |
| 1 µM | 1.20 | 96.0% |
| 10 µM | 1.15 | 92.0% |
| 50 µM | 0.65 | 52.0% |
| 100 µM | 0.20 | 16.0% |
Western Blot Analysis of ISR Markers
Objective: To assess the effect of the test compound on the expression of key ISR proteins, such as p-eIF2α, ATF4, and CHOP, in the presence of an ISR-inducing agent.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
ISR Induction: Induce the ISR by adding a stress-inducing agent. For example, use thapsigargin (an ER stress inducer) at a final concentration of 1 µM for 4-6 hours. Include a non-stressed control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
| Treatment | p-eIF2α / Total eIF2α (Fold Change) | ATF4 / β-actin (Fold Change) | CHOP / β-actin (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Thapsigargin (1 µM) | 5.2 | 8.5 | 6.3 |
| Thapsigargin + this compound (1 µM) | 5.1 | 2.1 | 1.8 |
| Thapsigargin + this compound (10 µM) | 5.0 | 1.2 | 1.1 |
Note: As ISRIB acts downstream of eIF2α phosphorylation, it is not expected to reduce the levels of p-eIF2α.
Reporter Gene Assay for ATF4 Translation
Objective: To quantitatively measure the effect of the test compound on the stress-induced translation of ATF4.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the 5' UTR of ATF4 upstream of a luciferase gene (ATF4-luc).
-
Compound Treatment and ISR Induction: After 24 hours, pre-treat the cells with the test compound for 1-2 hours, followed by the addition of an ISR-inducing agent (e.g., thapsigargin).
-
Cell Lysis and Luciferase Assay: After the desired incubation time (e.g., 8-16 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration or to a co-transfected control reporter (e.g., Renilla luciferase).
| Treatment | Relative Luciferase Units (RLU) | Fold Induction |
| Vehicle Control | 1500 | 1.0 |
| Thapsigargin (1 µM) | 12000 | 8.0 |
| Thapsigargin + this compound (1 µM) | 3000 | 2.0 |
| Thapsigargin + this compound (10 µM) | 1650 | 1.1 |
Experimental Workflow for Characterizing an ISR Inhibitor
The following diagram illustrates a typical workflow for the in vitro characterization of a novel ISR inhibitor.
Conclusion
The protocols and data presentation formats provided in these application notes offer a comprehensive framework for the in vitro evaluation of small molecule inhibitors of the Integrated Stress Response. By systematically assessing a compound's cytotoxicity, its impact on key ISR markers, and its functional consequences on cellular stress responses, researchers can effectively characterize novel therapeutic candidates targeting this critical signaling pathway. These methodologies are essential for advancing our understanding of the ISR in health and disease and for the development of new treatments for a wide range of pathological conditions.
References
- 1. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The integrated stress response in metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Stress Response (ISR) Pathway: Unraveling Its Role in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the integrated stress response by inhibitors of its kinases - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols for ISRIB (Integrated Stress Response Inhibitor) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ISRIB (Integrated Stress Response Inhibitor), a potent and selective small molecule that reverses the effects of the Integrated Stress Response (ISR). Mistakenly referred to as Isr-IN-2, ISRIB is a critical tool for studying cellular stress, neurodegenerative diseases, and cancer biology. By targeting the guanine nucleotide exchange factor eIF2B, ISRIB restores global protein synthesis, offering unique therapeutic and research opportunities.
Introduction to the Integrated Stress Response (ISR)
The Integrated Stress Response (ISR) is a fundamental signaling pathway activated by a variety of cellular stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. The central event of the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) by one of four kinases: PERK, GCN2, PKR, or HRI.[1][2] Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis to conserve resources.[2] Paradoxically, this state allows for the preferential translation of a subset of mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.[1] While transient ISR activation is a pro-survival mechanism, chronic activation is implicated in the pathology of various diseases, including neurodegenerative disorders and cancer.[1]
Mechanism of Action: ISRIB
ISRIB acts as a potent ISR inhibitor with a reported IC50 of 5 nM. Unlike kinase inhibitors that target the upstream stress-sensing kinases, ISRIB functions downstream of eIF2α phosphorylation. It binds to and promotes the assembly of the active, decameric form of the eIF2B complex. This stabilization enhances eIF2B's activity, making it less susceptible to inhibition by p-eIF2α. Consequently, ISRIB treatment restores the availability of the eIF2-GTP-tRNAiMet ternary complex, thereby rescuing global protein synthesis even in the presence of upstream ISR-activating stressors. A key experimental observation is that ISRIB treatment reduces the expression of downstream ISR targets like ATF4 without altering the phosphorylation state of eIF2α itself.
Data Presentation: Quantitative Parameters for ISRIB Treatment
The optimal concentration and duration of ISRIB treatment are cell-type and context-dependent. It is crucial to perform dose-response and time-course experiments for each new experimental system. The following tables summarize concentrations and conditions reported in the literature.
Table 1: Effective Concentrations of ISRIB in Various Cell Lines
| Cell Type | Concentration Range | Observed Effect | Reference(s) |
| HEK293T | 5 nM (EC50) | Inhibition of an ATF4-driven luciferase reporter. | |
| HEK293T, HeLa, MEFs, U2OS | 25 - 200 nM | Effective concentrations for blocking the unfolded protein response. | |
| U2OS | 2 nM - 10 nM | Significant reduction in stress granule formation. | |
| Primary Cortical Neurons | 200 nM | Reduced neuronal death after oxygen-glucose deprivation/reoxygenation (OGD/R). | |
| Primary Cortical Neurons | 100 nM, 500 nM, 10 µM | Prolonged cell survival (in a model of ALS). | |
| HT22 (Neuronal) | 200 nM | Enhanced cell viability after OGD/R. Note: 10 µM showed toxicity with 6h exposure. | |
| HCT116 (Colon Cancer) | 220 nM | Reversal of thapsigargin-induced translational inhibition. | |
| K562 (Myeloid Leukemia) | 0 - 1000 nM (2h) | Significant reduction in mRNA levels of ISR markers (CHOP, GADD34). | |
| Prostate Cancer Organoids | 500 nM (6h) | Reversal of P-eIF2α-mediated translational repression. |
Table 2: Effects of ISRIB on Cell Viability Under Stress
| Stress Inducer | ISRIB (200 nM) | Effect on Cell Viability | Cell Line | Reference(s) |
| Thapsigargin | + | Increased apoptosis in chronically stressed cells. | HEK293T, HeLa | |
| Tunicamycin | + | Enhanced apoptotic cell death. | HEK293T, HeLa | |
| Bortezomib | + | Protects sensitive multiple myeloma cells; induces paraptosis in insensitive breast cancer cells. | MM, Breast Cancer | |
| Imatinib | + | Attenuates resistance-driving signaling pathways and eradicates chronic myeloid leukemia cells. | CML cells |
Signaling Pathways and Experimental Workflows
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of ISRIB action.
References
Application Notes and Protocols for Western Blot Analysis of p-eIF2α Following ISR-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by various stress conditions, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate the translation of specific stress-responsive mRNAs to promote cellular recovery.
ISR-IN-2 is a potent and selective small molecule inhibitor of the ISR. It acts downstream of eIF2α phosphorylation, effectively reversing the consequences of this event and restoring global protein synthesis. These application notes provide a detailed protocol for utilizing Western blotting to assess the modulation of p-eIF2α levels in response to treatment with this compound.
Signaling Pathway
Under cellular stress, one of four kinases (PERK, GCN2, PKR, or HRI) is activated and phosphorylates eIF2α at Serine 51. Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, leading to a decrease in the active, GTP-bound form of eIF2. This reduction in eIF2-GTP attenuates global translation initiation. This compound is a potent inhibitor of the integrated stress response that acts by binding to and stabilizing the eIF2B complex, thereby overcoming the inhibitory effect of p-eIF2α and restoring protein synthesis.[1][2]
Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze the effect of this compound on p-eIF2α levels.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
ISR Induction (Optional but Recommended): To observe the inhibitory effect of this compound, it is often necessary to first induce the ISR.
-
Prepare a stock solution of an ISR-inducing agent (e.g., 1 µM thapsigargin or 500 µM sodium arsenite).
-
Treat the cells with the inducing agent for a predetermined time (e.g., 1-6 hours) to increase the basal level of p-eIF2α.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A typical concentration range to test is 10 nM to 500 nM.
-
Treat the cells with the this compound working solutions for a specific duration (e.g., 1-6 hours). Include a vehicle control (DMSO) group.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add 100-150 µL of ice-cold lysis buffer per well. A recommended lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysates on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. Ensure the membrane is pre-activated with methanol.
-
-
Blocking:
-
After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phosphoprotein detection as it contains casein, a phosphoprotein that can cause high background.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations (see table below).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for p-eIF2α and total eIF2α on separate blots or to strip and re-probe the same blot.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-eIF2α signal to the total eIF2α signal for each sample. A housekeeping protein like β-actin or GAPDH can also be used for normalization of the total protein loading.
-
Data Presentation
The following table summarizes the key reagents and their recommended working concentrations for the Western blot analysis.
| Parameter | Recommendation | Notes |
| This compound Concentration | 10 - 500 nM | Optimal concentration should be determined empirically for each cell line and experimental condition. |
| This compound Treatment Time | 1 - 6 hours | Time-course experiments are recommended to determine the optimal treatment duration. |
| Primary Antibody: p-eIF2α (Ser51) | Rabbit polyclonal or monoclonal | Recommended dilution: 1:1000.[4][5] |
| Primary Antibody: Total eIF2α | Rabbit polyclonal or monoclonal | Recommended dilution: 1:1000. |
| Secondary Antibody | Goat anti-rabbit IgG-HRP | Recommended dilution: 1:2000 - 1:5000. |
| Loading Control | β-actin or GAPDH | Ensure the expression of the loading control is not affected by the experimental treatments. |
| Blocking Buffer | 5% BSA in TBST | Avoid using non-fat dry milk for phosphoprotein detection. |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on p-eIF2α levels.
Caption: A step-by-step workflow for the Western blot analysis of p-eIF2α after this compound treatment.
References
- 1. ISRIB - Wikipedia [en.wikipedia.org]
- 2. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. citeab.com [citeab.com]
- 5. Phospho-eIF2 alpha (Ser51) Antibody (#9721) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Isr-IN-2 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Integrated Stress Response (ISR) is a crucial cellular signaling network that is activated in response to a variety of stressors, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis and the selective translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). While the acute activation of the ISR is a protective mechanism, chronic ISR activation is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1]
Isr-IN-2 (also known as ISRIB-A15) is a highly potent inhibitor of the Integrated Stress Response, with a reported EC50 of 0.8 nM. It acts downstream of eIF2α phosphorylation to restore protein synthesis. Due to the limited specific published data on this compound in neurodegenerative models, these application notes will leverage the extensive research conducted on the well-characterized and structurally related ISR inhibitor, ISRIB (Integrated Stress Response Inhibitor), as a representative compound for this class of molecules. The principles, protocols, and expected outcomes described herein are therefore broadly applicable to potent ISR inhibitors like this compound.
Mechanism of Action
The core of the ISR involves four stress-sensing kinases: PERK, GCN2, PKR, and HRI.[2] These kinases, upon activation by specific stressors, phosphorylate eIF2α. Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, the guanine nucleotide exchange factor for eIF2.[3] This inhibition of eIF2B activity reduces the availability of the eIF2-GTP-tRNAiMet ternary complex, which is essential for translation initiation, thereby causing a global attenuation of protein synthesis.[4][5] However, this state of reduced global translation paradoxically allows for the preferential translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as ATF4. Chronic elevation of ATF4 can lead to the expression of pro-apoptotic genes, contributing to neuronal cell death.
ISR inhibitors like this compound and ISRIB do not prevent the phosphorylation of eIF2α. Instead, they bind to and stabilize the active decameric conformation of eIF2B, enhancing its activity even in the presence of p-eIF2α. This mechanism effectively bypasses the inhibitory effect of p-eIF2α, restoring global protein synthesis and preventing the sustained translation of ATF4.
Data Presentation
The following tables summarize quantitative data from preclinical studies using the ISR inhibitor ISRIB in models of neurodegenerative diseases. This data can serve as a reference for designing experiments with this compound.
Table 1: Effects of ISRIB in Alzheimer's Disease Models
| Model System | Treatment Regimen | Key Finding | Quantitative Result | Reference |
| APPSWE/PS1ΔE9 Mice | 0.25 mg/kg/day, i.p. | Restoration of long-term memory | Increased freezing time in fear conditioning test | |
| Rat Model (Aβ1-42 injection) | 0.25 mg/kg, i.p., daily after training | Abrogation of spatial learning deficits | Decreased escape latency in Morris Water Maze | |
| Aged Mice | 3 daily injections | Reversal of age-related cognitive decline | Reduced errors in spatial and working memory tests | |
| Salubrinal-treated Mice | 0.25 mg/kg, i.p. | Prevention of memory impairment | Increased discrimination index in novel object recognition test |
Table 2: Effects of ISRIB in ALS and Other Neurodegenerative Models
| Model System | Treatment Regimen | Key Finding | Quantitative Result | Reference |
| Primary Cortical Neurons (G93A SOD1) | 100 nM - 500 nM | Increased neuronal survival | Hazard Ratio of 0.75 (100 nM) and 0.60 (500 nM) vs. control | |
| Prion-diseased Mice | 0.25 mg/kg/day, i.p. | Prevention of neurodegeneration | 100% survival at 12 weeks post-infection vs. 0% in vehicle group | |
| Prion-diseased Mice | 0.25 mg/kg/day, i.p. | Partial restoration of protein synthesis | ~30% increase in protein synthesis rates compared to vehicle-treated | |
| HT22 Cells (OGD/R model) | 200 nM pre-treatment | Enhanced cell viability | Increased cell viability in CCK-8 assay |
Experimental Protocols
In Vitro Experimental Workflow
Protocol 1: Western Blot Analysis of ISR Markers (p-eIF2α and ATF4)
This protocol is for assessing the inhibition of the ISR by measuring key protein markers.
-
Materials:
-
Neuronal cell culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ISR-inducing agent (e.g., Thapsigargin, Tunicamycin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Plate neuronal cells and allow them to adhere. Pre-treat cells with the desired concentrations of this compound for 1-6 hours. Then, add the ISR-inducing agent (e.g., 1 µM Thapsigargin) and incubate for the appropriate time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST for phospho-proteins). Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the ratio of p-eIF2α to total eIF2α. A successful experiment will show that the stressor increases p-eIF2α and ATF4 levels, and co-treatment with this compound reduces ATF4 levels without affecting p-eIF2α levels.
-
Protocol 2: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reoxygenation)
This protocol assesses the ability of this compound to protect neurons from ischemic-like stress.
-
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., HT22)
-
This compound stock solution
-
Culture medium (e.g., Neurobasal) and glucose-free medium
-
Anaerobic incubation system
-
Cell viability assay kit (e.g., CCK-8 or Calcein-AM/Propidium Iodide)
-
-
Procedure:
-
Cell Plating: Plate neurons in multi-well plates.
-
This compound Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 200 nM) for a specified duration (e.g., 6 hours) before inducing stress. Include a vehicle control group.
-
Oxygen-Glucose Deprivation (OGD): Remove the culture medium, wash once with glucose-free medium, and then replace with fresh glucose-free medium. Place the cells in an anaerobic chamber for the desired duration (e.g., 1-2 hours).
-
Reoxygenation: Remove the plates from the chamber and replace the glucose-free medium with pre-warmed, complete culture medium. Return the cells to the standard incubator for a recovery period (e.g., 24 hours).
-
Assessment of Cell Viability: Quantify cell viability using a CCK-8 assay or by staining with Calcein-AM and Propidium Iodide to visualize live and dead cells, respectively.
-
In Vivo Experimental Workflow
Protocol 3: In Vivo Administration and Behavioral Testing (Morris Water Maze)
This protocol is for assessing the effect of this compound on spatial learning and memory in a mouse model of Alzheimer's disease.
-
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type littermates
-
This compound
-
Vehicle for injection (e.g., a mixture of DMSO and PEG400)
-
Morris Water Maze apparatus (circular pool, hidden platform, video tracking system)
-
-
Procedure:
-
Drug Formulation and Administration: Prepare a stock solution of this compound in a suitable vehicle. A typical dose for ISRIB in cognitive studies is 0.25 mg/kg administered via intraperitoneal (i.p.) injection. Administer this compound or vehicle to the mice daily for a specified period before and/or during behavioral testing.
-
Morris Water Maze Training: The training phase typically consists of four swimming trials per day for 5-7 consecutive days. For each trial, place the mouse in the pool at one of four starting positions, facing the wall. Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-120 seconds), gently guide it to the platform.
-
Probe Trial: 24 hours after the last training trial, perform a probe trial where the platform is removed. Allow the mouse to swim for 60 seconds and record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze the escape latency during the training phase and the time spent in the target quadrant during the probe trial. Improved performance is indicated by a shorter escape latency and more time spent in the target quadrant.
-
Protocol 4: Motor Function Assessment (Rotarod Test)
This protocol is for assessing motor coordination and balance, particularly relevant for models of Parkinson's disease or ALS.
-
Materials:
-
Mouse model of motor neuron disease (e.g., SOD1-G93A for ALS)
-
This compound and vehicle
-
Rotarod apparatus
-
-
Procedure:
-
Acclimation and Training: Acclimate the mice to the testing room. Some protocols include a training session where mice are placed on the rotarod at a low, constant speed.
-
Testing: Place the mouse on the rotating rod, which then accelerates from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 300 seconds).
-
Data Collection: Record the latency to fall from the rod for each mouse. Typically, each mouse undergoes three trials with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Compare the average latency to fall between the vehicle-treated and this compound-treated groups. An increase in the latency to fall indicates improved motor coordination.
-
Protocol 5: Immunohistochemical Analysis of Neuronal Markers
This protocol is for visualizing and quantifying neuronal markers in brain tissue after treatment.
-
Materials:
-
Brain tissue from treated and control animals
-
Fixative (e.g., 4% paraformaldehyde)
-
Cryostat or vibratome for sectioning
-
Blocking solution (e.g., PBS with serum and Triton X-100)
-
Primary antibodies against neuronal markers (e.g., NeuN for neurons, Iba1 for microglia)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
-
-
Procedure:
-
Tissue Preparation: Perfuse the animals with PBS followed by 4% PFA. Post-fix the brain tissue and then cryoprotect in sucrose solution before sectioning on a cryostat or vibratome.
-
Staining:
-
Wash the sections with PBS.
-
Perform antigen retrieval if necessary.
-
Permeabilize and block non-specific binding with a blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody diluted in antibody solution overnight at 4°C.
-
Wash the sections and then incubate with the appropriate fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash, counterstain nuclei with DAPI, and mount the sections on slides.
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of positive cells or the fluorescence intensity in specific brain regions using image analysis software.
-
Concluding Remarks
This compound is a potent inhibitor of the Integrated Stress Response, a pathway increasingly recognized as a therapeutic target in neurodegenerative diseases. The protocols and data presented, largely based on the well-studied compound ISRIB, provide a robust framework for investigating the therapeutic potential of this compound in various disease models. Careful optimization of experimental parameters, including drug concentration, treatment duration, and the choice of model system, will be critical for obtaining meaningful and reproducible results. The ability to modulate the ISR downstream of eIF2α phosphorylation holds significant promise for the development of novel treatments for these devastating disorders.
References
- 1. The integrated stress response in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of the ISR abrogates mGluR5-dependent long-term depression and spatial memory deficits in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of PERK-eIF2α-ATF4 pathway signaling protein in the progression of hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isr-IN-2 (ISRIB) in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of long-term neurological disability, frequently leading to chronic cognitive deficits.[1][2][3] A key pathological mechanism implicated in TBI-induced cognitive impairment is the persistent activation of the Integrated Stress Response (ISR), a fundamental cellular signaling pathway that regulates protein synthesis in response to various stressors.[1][3] The ISR is centrally mediated by the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Chronic phosphorylation of eIF2α following TBI disrupts normal protein synthesis, contributing to synaptic dysfunction and memory impairments.
Mechanism of Action in TBI
Following a traumatic brain injury, various cellular stressors trigger the activation of one or more of the four eIF2α kinases (PERK, GCN2, PKR, HRI). These kinases phosphorylate eIF2α, which then inhibits its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, which, if sustained, impairs synaptic plasticity and memory consolidation. ISRIB reverses this pathological cascade by directly targeting eIF2B, thus restoring normal protein synthesis and ameliorating the cognitive consequences of TBI.
Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of ISRIB in mouse models of TBI.
Table 1: Effects of ISRIB on Cognitive Function in TBI Mouse Models
| Cognitive Test | TBI Model | Treatment Regimen | Key Findings | Reference |
| Radial Arm Water Maze | Controlled Cortical Impact | 2.5 mg/kg ISRIB, i.p., starting 27 days post-injury | TBI mice made significantly more errors compared to sham mice. ISRIB treatment reversed these learning and memory deficits. | |
| Delayed-Matching-to-Place | Concussive Head Injury | 2.5 mg/kg ISRIB, i.p., for 4 days, starting 14 days post-injury | TBI induced deficits in working and episodic-like memory, which were rescued by ISRIB treatment. | |
| Y-maze | Concussive Head Injury | 2.5 mg/kg ISRIB, i.p., for 4 days, starting 14 days post-injury | ISRIB treatment reversed working memory deficits observed after concussive injury. |
Table 2: Electrophysiological and Cellular Effects of ISRIB in TBI Mouse Models
| Parameter | TBI Model | Measurement | Key Findings | Reference |
| Long-Term Potentiation (LTP) | Controlled Cortical Impact | Hippocampal slice electrophysiology | TBI suppressed LTP in the hippocampus. ISRIB treatment fully restored LTP. | |
| Dendritic Spine Dynamics | Concussive Head Injury | In vivo two-photon imaging | Concussive injury led to aberrant spine dynamics in the parietal cortex. ISRIB treatment reversed these structural changes. | |
| eIF2α Phosphorylation | Controlled Cortical Impact & Concussive Head Injury | Western Blot of hippocampal tissue | TBI induced a persistent increase in the phosphorylation of eIF2α. | |
| ATF4 Protein Levels | Mild Head Trauma | Western Blot of brain lysates | TBI led to an elevation in ATF4 protein levels, which was reversed by ISRIB administration. |
Experimental Protocols
Controlled Cortical Impact (CCI) TBI Model
This protocol describes the induction of a focal contusion injury in mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Pneumatic impactor device with a rigid tip
-
Microdrill
-
Surgical tools (scalpel, forceps, etc.)
-
Suture or surgical clips
-
Heating pad
Procedure:
-
Anesthetize the mouse and secure its head in a stereotaxic frame. Maintain body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniectomy over the desired cortical region (e.g., right parietal cortex) using a microdrill, leaving the dura mater intact.
-
Position the pneumatic impactor tip perpendicular to the exposed dura.
-
Set the desired impact parameters (e.g., velocity, depth, and dwell time). For a moderate injury, parameters such as a velocity of 3 m/s and a deformation depth of 1 mm can be used.
-
Deliver the impact.
-
After the impact, remove the impactor, and close the scalp incision with sutures or surgical clips.
-
Monitor the animal during recovery from anesthesia.
Closed-Head Injury (CHI) / Concussive TBI Model
This protocol describes the induction of a diffuse brain injury in mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Impactor device with a piston
-
Mouse restraint platform
Procedure:
-
Anesthetize the mouse.
-
Place the mouse on the platform, ensuring its head is positioned directly under the impactor piston.
-
Deliver a single impact to the closed skull.
-
Monitor the animal for signs of injury and during recovery.
ISRIB Administration
This protocol outlines the preparation and administration of ISRIB to mice.
Materials:
-
ISRIB powder
-
Vehicle (e.g., DMSO, polyethylene glycol (PEG), saline)
-
Sterile syringes and needles (27-30 gauge)
Preparation of ISRIB Solution:
-
ISRIB is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection. A common method involves dissolving ISRIB in DMSO and then diluting it in a solution of PEG and saline.
-
A typical stock solution can be prepared at a concentration that allows for the desired final dosing volume.
Administration Protocol:
-
The standard dose of ISRIB used in TBI studies is 2.5 mg/kg.
-
Administer the prepared ISRIB solution via intraperitoneal (i.p.) injection.
-
The treatment schedule can vary depending on the experimental design. For reversing chronic deficits, treatment may begin weeks after the initial TBI. A common regimen involves daily injections for a period of 3-4 consecutive days.
Experimental Workflow Diagram
Conclusion
The body of research on ISRIB in the context of TBI strongly suggests that pharmacological inhibition of the Integrated Stress Response is a promising therapeutic avenue for treating chronic cognitive deficits resulting from brain injury. The ability of ISRIB to reverse memory impairments even when administered at late time points post-injury highlights its potential clinical relevance. These application notes provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of ISR inhibitors in traumatic brain injury.
References
- 1. Inhibition of Eukaryotic Initiation Factor 2 Alpha Phosphatase Reduces Tissue Damage and Improves Learning and Memory after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting eIF2α in TBI-induced traumatic optic neuropathy: Effects of Salubrinal and the Integrated Stress Response Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant cortical spine dynamics after concussive injury are reversed by integrated stress response inhibition - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related cognitive decline is a growing concern in our aging population, characterized by impairments in memory and executive function. The Integrated Stress Response (ISR) is a cellular signaling network that becomes chronically activated during aging and has been identified as a key contributor to these age-related cognitive deficits. ISR-IN-2, also known as ISRIB (Integrated Stress Response Inhibitor), is a potent and selective small molecule that has emerged as a promising tool to pharmacologically interrogate and potentially reverse the effects of the ISR on the aging brain. ISRIB functions by targeting the guanine nucleotide exchange factor eIF2B, effectively bypassing the translational repression induced by eIF2α phosphorylation and restoring protein synthesis.[1][2] Studies in aged mice have demonstrated that treatment with ISRIB can rapidly reverse spatial and working memory deficits, restore neuronal spine density, and reduce neuroinflammation, suggesting that the cognitive losses associated with aging may be reversible.[3][4][5]
These application notes provide detailed protocols for the use of this compound in preclinical studies of age-related cognitive decline, covering in vivo administration, behavioral analysis, and key downstream molecular assays.
Mechanism of Action: The Integrated Stress Response
The ISR is a convergent signaling pathway activated by a variety of cellular stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. Four known kinases—PERK, PKR, HRI, and GCN2—respond to these different stressors by phosphorylating the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis. However, a subset of mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions. ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation. While acute ISR activation is a protective mechanism, chronic activation, as seen in aging, can become maladaptive and contribute to cellular dysfunction and cognitive decline. This compound (ISRIB) acts downstream of eIF2α phosphorylation by binding to and stabilizing the active decameric form of eIF2B, thereby restoring global protein synthesis.
Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of this compound action.
Quantitative Data Summary
| Parameter | Value | Species | Study Type | Application | Reference |
| In Vivo Efficacy | |||||
| Dose for Cognitive Improvement | 2.5 mg/kg | Mouse | Age-related cognitive decline | Intraperitoneal injection | |
| Treatment Duration | 3 consecutive days | Mouse | Age-related cognitive decline | Behavioral testing | |
| Behavioral Outcomes | |||||
| Reduction in RAWM Errors (Old Mice) | From ~3 to ~2 errors | Mouse | Age-related cognitive decline | Radial Arm Water Maze | |
| Molecular Markers | |||||
| Reduction in ATF4 Protein Levels | Significant decrease in hippocampal lysates | Mouse | Age-related cognitive decline | Western Blot | |
| Reduction in p-eIF2α Levels | Observed decrease in hippocampal lysates | Mouse | Age-related cognitive decline | Western Blot | |
| Cellular Outcomes | |||||
| Restoration of Dendritic Spine Density | Ameliorated age-related loss | Mouse | Age-related cognitive decline | Immunohistochemistry |
Experimental Protocols
This compound (ISRIB) Administration in Mice
This protocol describes the preparation and intraperitoneal (i.p.) injection of this compound for in vivo studies in mouse models of age-related cognitive decline.
Materials:
-
This compound (ISRIB) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
5% Dextrose solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
-
Vortexer
-
Water bath at 40°C
Procedure:
-
Solution Preparation (for a 2.5 mg/kg dose):
-
Prepare a stock solution of this compound at 0.1 mg/mL.
-
Dissolve 5 mg of this compound in 2.5 mL of DMSO. Gently warm the solution in a 40°C water bath and vortex every 30 seconds until the solution is clear.
-
Add 1 mL of Tween 80, gently warm, and vortex until clear.
-
Add 10 mL of PEG400, gently warm, and vortex until clear.
-
Finally, add 36.5 mL of 5% dextrose solution.
-
The vehicle solution consists of the same components without this compound.
-
Store the solution at room temperature, protected from light, and use within 7 days.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct injection volume. The injection volume for a 2.5 mg/kg dose from a 0.1 mg/mL stock is 25 µL per gram of body weight (e.g., a 30g mouse receives 0.75 mL).
-
Administer this compound or vehicle via intraperitoneal injection daily for 3 consecutive days.
-
Behavioral testing can commence the day after the final injection.
-
Caption: A typical experimental workflow for studying the effects of this compound in mouse models.
Radial Arm Water Maze (RAWM)
The RAWM is used to assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (121 cm diameter) with 8 radiating arms.
-
Escape platform (submerged 1 cm below the water surface).
-
Non-toxic white paint to make the water opaque.
-
External visual cues placed around the pool.
-
Video tracking software.
Procedure:
-
Acclimation: Handle mice for 2-3 days prior to testing.
-
Training (Day 1-2):
-
Conduct 7 trials per day, divided into two blocks (3 trials and 4 trials).
-
For the first trial of each block, the platform is visible (marked with a flag). For subsequent trials, the platform is hidden.
-
Place the mouse in a starting arm and allow it to search for the platform for 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.
-
The location of the escape platform remains constant for each mouse throughout the experiment. The starting arm is varied between trials.
-
-
Testing (Day 3-4):
-
The platform is hidden for all 7 trials.
-
Record the number of errors (entries into incorrect arms) and latency to find the platform for each trial.
-
Data is typically averaged for each day of testing.
-
Western Blot for p-eIF2α and ATF4
This protocol is for the detection of key ISR markers in hippocampal tissue.
Materials:
-
Hippocampal tissue lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Protein Extraction: Homogenize hippocampal tissue in RIPA buffer on ice. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total eIF2α).
Immunohistochemistry for Dendritic Spine Density
This protocol is for visualizing and quantifying dendritic spines in the hippocampus.
Materials:
-
Mouse brain tissue, fixed with 4% paraformaldehyde.
-
Vibratome or cryostat for sectioning.
-
Primary antibodies against neuronal markers (e.g., NeuN) and/or fluorescent protein tags if using transgenic lines (e.g., Thy1-YFP).
-
Fluorescently-labeled secondary antibodies.
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse with PBS followed by 4% PFA.
-
Post-fix the brain overnight in 4% PFA and then cryoprotect in a sucrose solution.
-
Section the brain (e.g., 40-50 µm thick sections) using a vibratome or cryostat.
-
-
Immunostaining:
-
Permeabilize the sections with Triton X-100.
-
Block with a serum-based blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Mount the sections on slides with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire Z-stack images of dendrites in the hippocampus using a confocal microscope.
-
Use image analysis software to manually or semi-automatically count the number of dendritic spines along a defined length of dendrite (e.g., 10-20 µm).
-
Calculate the spine density as the number of spines per unit length of the dendrite.
-
Conclusion
This compound (ISRIB) is a valuable pharmacological tool for investigating the role of the Integrated Stress Response in age-related cognitive decline. The protocols outlined above provide a framework for researchers to study the effects of ISR inhibition on cognitive function and underlying cellular and molecular mechanisms. Careful experimental design and adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of brain aging and the development of potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISRIB preparation and dosing in vivo [bio-protocol.org]
- 4. Small molecule cognitive enhancer reverses age-related memory decline in mice | eLife [elifesciences.org]
- 5. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Developing Cell-Based Assays for Inhibitors of the Integrated Stress Response
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of robust cell-based assays to identify and characterize inhibitors of the Integrated Stress Response (ISR). The ISR is a critical cellular signaling network activated by various stress conditions, and its chronic activation is implicated in a range of diseases, making it a key therapeutic target.[1][2][3] These protocols focus on monitoring key events in the ISR pathway, from the phosphorylation of eIF2α to the translation of ATF4 and the expression of downstream target genes.
Introduction to the Integrated Stress Response (ISR)
The ISR is a conserved signaling pathway that allows cells to adapt to a variety of stressors, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress.[1][2] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the activating transcription factor 4 (ATF4). ATF4, in turn, orchestrates a transcriptional program aimed at resolving the stress and restoring cellular homeostasis. However, prolonged activation of the ISR can lead to apoptosis. Given its role in numerous pathologies, including neurodegenerative diseases and cancer, the development of small molecule inhibitors of the ISR is an active area of therapeutic research.
Key Events in the ISR Pathway for Assay Development
Effective cell-based assays for ISR inhibitors should target one or more of the following key events:
-
eIF2α Phosphorylation: The initiating event of the ISR, catalyzed by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).
-
ATF4 Translation: A hallmark of the ISR, driven by unique upstream open reading frames (uORFs) in its 5' untranslated region (UTR).
-
Downstream Gene Expression: The transcriptional output of ATF4 activation, including genes involved in amino acid synthesis, oxidative stress resistance, and apoptosis.
Data Presentation: Quantitative Analysis of ISR Inhibitors
The following table summarizes the activity of known ISR inhibitors, providing a baseline for comparison when evaluating novel compounds.
| Inhibitor | Target | Assay Type | IC50/EC50 | Cell Line/System |
| ISRIB | eIF2B | ATF4-luciferase reporter | 5 nM | HEK293T cells |
| eIF2B | In vitro GEF activity | 0.9 nM | Recombinant eIF2B | |
| GSK2606414 | PERK | In vitro kinase assay | 0.4 nM | Recombinant PERK |
| PERK | Cell-based autophosphorylation | <30 nM | A549 cells | |
| HRI | In vitro kinase assay | 420 nM | Recombinant HRI | |
| PKR | In vitro kinase assay | 696 nM | Recombinant PKR | |
| C16 | PKR | In vitro autophosphorylation | 210 nM | Recombinant PKR |
| Gcn2iB (A-92) | GCN2 | In vitro enzyme assay | <0.3 µM | Recombinant GCN2 |
| GCN2 | Cell-based assay | 0.3-3 µM | Not specified |
Table 1: Summary of quantitative data for common ISR inhibitors.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the ISR pathway and the workflow for inhibitor screening, the following diagrams have been generated.
Experimental Protocols
Here we provide detailed protocols for three key cell-based assays to assess the activity of ISR inhibitors.
Protocol 1: Quantification of eIF2α Phosphorylation by Western Blot
This protocol details the measurement of the ratio of phosphorylated eIF2α to total eIF2α, a direct indicator of ISR activation.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Multi-well tissue culture plates
-
ISR-inducing agent (e.g., thapsigargin, tunicamycin)
-
Test compounds (potential ISR inhibitors)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stress Induction: Add the ISR-inducing agent (e.g., 1 µM thapsigargin) to the wells and incubate for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and then lyse the cells with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF2α and total eIF2α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-eIF2α and total eIF2α. Calculate the ratio of phospho-eIF2α to total eIF2α for each condition. A decrease in this ratio in the presence of the test compound indicates inhibitory activity.
Protocol 2: ATF4 Translation Reporter Assay
This assay utilizes a reporter construct, such as the 5' UTR of ATF4 fused to a luciferase gene, to specifically measure the translational upregulation characteristic of the ISR.
Materials:
-
HEK293T cells stably expressing an ATF4-luciferase reporter construct.
-
Cell culture medium and supplements.
-
White, opaque 96-well tissue culture plates.
-
ISR-inducing agent.
-
Test compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable reporter cell line in a white, opaque 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.
-
Stress Induction: After 1-2 hours of compound pre-treatment, add the ISR-inducing agent to the wells.
-
Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Analysis: Normalize the luminescence signal of treated wells to the vehicle-treated control. A dose-dependent decrease in the stress-induced luciferase signal indicates that the compound inhibits ATF4 translation.
Protocol 3: Downstream Target Gene Expression Analysis by qPCR
This protocol measures the mRNA levels of ATF4 target genes to assess the transcriptional consequences of ISR activation and its inhibition.
Materials:
-
Cells of interest.
-
6-well tissue culture plates.
-
ISR-inducing agent.
-
Test compounds.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., CHOP, GADD34, ASNS) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 1 for cell seeding, compound treatment, and stress induction. A longer stress induction time (e.g., 6-12 hours) may be necessary to observe robust transcriptional changes.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene or housekeeping gene, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated, unstressed control using the ΔΔCt method.
-
A reduction in the stress-induced expression of ATF4 target genes in the presence of the test compound indicates ISR inhibition.
-
References
Application Notes and Protocols for Integrated Stress Response Inhibition in Animal Models of Traumatic Brain Injury
Disclaimer: Information regarding the specific compound "Isr-IN-2" is not available in the public domain. The following application notes and protocols are based on the well-characterized and widely studied Integrated Stress Response (ISR) inhibitor, ISRIB , as a representative compound for this therapeutic approach in the context of traumatic brain injury (TBI) animal models.
Introduction
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a range of stressors, including those associated with traumatic brain injury (TBI), such as hypoxia, oxidative stress, and endoplasmic reticulum (ER) stress.[1][2] A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][3] This phosphorylation leads to a general suppression of protein synthesis but paradoxically enhances the translation of specific mRNAs, such as the transcription factor ATF4, to orchestrate an adaptive response.[1] While initially protective, chronic ISR activation following TBI can be detrimental, contributing to synaptic dysfunction and cognitive deficits.
ISRIB (Integrated Stress Response Inhibitor) is a potent and selective small molecule that restores protein synthesis by targeting the guanine nucleotide exchange factor eIF2B. By stabilizing eIF2B in its active state, ISRIB effectively bypasses the inhibitory effect of eIF2α phosphorylation, making it a valuable tool for investigating the therapeutic potential of ISR modulation in neurological disorders. Studies in rodent models of TBI have demonstrated that ISRIB can reverse cognitive impairments even when administered weeks after the initial injury.
These application notes provide a comprehensive overview of the administration of ISRIB in animal models of TBI, including detailed protocols for formulation, administration, and assessment of therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of ISRIB in mouse models of TBI, compiled from various scientific studies. This information can serve as a foundation for designing and executing preclinical studies.
Table 1: ISRIB Dosage and Administration in Mouse Models of TBI
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice | |
| Dosage | 0.25 - 1 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Frequency of Administration | Once daily | |
| Duration of Treatment | 3-4 consecutive days | |
| Vehicle | 50% DMSO, 50% PEG400 | (General formulation guidance) |
Table 2: Common Animal Models of Traumatic Brain Injury
| TBI Model | Description | Key Pathological Features | Reference |
| Controlled Cortical Impact (CCI) | A pneumatic or electromagnetic piston directly impacts the exposed dura, causing a focal contusion. | Cortical tissue loss, axonal injury, neuroinflammation. | |
| Fluid Percussion Injury (FPI) | A pulse of fluid is delivered to the intact dura, resulting in a combination of focal and diffuse injury. | Widespread axonal injury, blood-brain barrier disruption, cognitive deficits. | |
| Closed-Head Injury (CHI) | A weight-drop or other impact is delivered to the intact skull, mimicking a concussive injury. | Diffuse axonal injury, neuroinflammation, long-term cognitive impairments. |
Signaling Pathway
The Integrated Stress Response is a convergent signaling pathway activated by at least four different stress-sensing kinases.
References
Application Notes and Protocols for Puromycin Incorporation Assay with Isr-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a puromycin incorporation assay, specifically the SUnSET (Surface Sensing of Translation) technique, to assess the impact of Isr-IN-2, a potent inhibitor of the Integrated Stress Response (ISR), on global protein synthesis.
The Integrated Stress Response is a crucial cellular signaling network activated by various stress conditions, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress.[1][2] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis while paradoxically promoting the translation of specific stress-response mRNAs, like ATF4.[1][2][3] this compound is a small molecule inhibitor of the ISR, and this protocol allows for the functional assessment of its ability to rescue or modulate protein synthesis under basal or stress-induced conditions.
Principle of the Assay
The puromycin incorporation assay is a non-radioactive method to measure the rate of global protein synthesis. Puromycin, an aminonucleoside antibiotic, is a structural analog of the 3' end of aminoacyl-tRNA. When introduced to cells, it enters the A site of the ribosome and is incorporated into the C-terminus of nascent polypeptide chains, causing premature translation termination. The resulting puromycilated peptides are then detected by Western blotting using an anti-puromycin antibody, where the signal intensity is directly proportional to the rate of protein synthesis.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-112745 |
| Puromycin | Sigma-Aldrich | P8833 |
| Anti-Puromycin Antibody (12D10) | Millipore | MABE343 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Secondary HRP-conjugated Antibody | Cell Signaling | 7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Nitrocellulose or PVDF membranes | Bio-Rad | 1620115 |
Table 2: Example Experimental Conditions for this compound Treatment
| Group | Treatment | This compound Concentration | Stress Inducer (e.g., Thapsigargin) | Puromycin Pulse |
| 1 | Negative Control | Vehicle (DMSO) | No | No |
| 2 | Basal Synthesis | Vehicle (DMSO) | No | Yes |
| 3 | This compound Treatment | 10 nM | No | Yes |
| 4 | Stress-Induced | Vehicle (DMSO) | Yes (e.g., 1 µM for 1 hr) | Yes |
| 5 | This compound Rescue | 10 nM | Yes (e.g., 1 µM for 1 hr) | Yes |
| 6 | Translation Inhibition Control | Cycloheximide (100 µg/mL) | No | Yes |
Note: Concentrations and incubation times may need to be optimized for different cell types and experimental setups.
Signaling Pathway and Experimental Workflow
Integrated Stress Response (ISR) Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ISRIB Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ISRIB, a potent inhibitor of the Integrated Stress Response (ISR). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing ISRIB concentration and experimental design for your cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is ISRIB and how does it work?
ISRIB (Integrated Stress Response Inhibitor) is a small molecule that potently and selectively inhibits the ISR. The ISR is a fundamental cellular signaling pathway activated by various stressors, such as endoplasmic reticulum (ER) stress, amino acid deprivation, and viral infection.[1][2] A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general reduction in protein synthesis.[3][4] ISRIB works by binding to and stabilizing the active decameric form of eIF2B, the guanine nucleotide exchange factor for eIF2.[1] This stabilization makes eIF2B less sensitive to inhibition by phosphorylated eIF2α, thereby restoring global protein synthesis.
Q2: What is the recommended concentration range for ISRIB in cell culture?
The optimal concentration of ISRIB can vary depending on the cell type, the nature and intensity of the stressor, and the duration of treatment. However, a general working concentration range is between 25 nM and 200 nM. The EC50 for ISRIB in a reporter assay has been reported to be as low as 5 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store ISRIB?
ISRIB is typically supplied as a solid and should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, commonly at a concentration of 10 mM. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For long-term storage, the stock solution should be kept at -20°C or -80°C.
Q4: Can ISRIB be toxic to cells?
While generally well-tolerated, ISRIB can exhibit cytotoxicity under conditions of high proteotoxic stress. The ISR is a protective mechanism, and its inhibition by ISRIB can be detrimental if the cell is unable to cope with an overwhelming load of unfolded proteins. If you observe significant cell death, consider reducing the concentration of the stressor or the duration of ISRIB treatment. Performing a cell viability assay is recommended to determine a non-toxic working concentration for your specific experimental setup.
Q5: Does ISRIB affect the phosphorylation of eIF2α?
No, ISRIB acts downstream of eIF2α phosphorylation. Therefore, treatment with ISRIB will not reduce the levels of phosphorylated eIF2α (p-eIF2α). Its mechanism of action is to counteract the consequences of eIF2α phosphorylation by activating eIF2B.
Data Presentation
Table 1: Recommended ISRIB Concentrations in Various Cell Lines
| Cell Line | Typical Working Concentration | Observed Effect |
| HEK293T | 5 nM (EC50) - 200 nM | Inhibition of ATF4 reporter activity, reversal of translational repression. |
| HeLa | 25 - 200 nM | Attenuation of stress-induced gene expression. |
| U2OS | 2 nM - 200 nM | Prevention of stress granule formation. |
| MEFs | 25 - 200 nM | Blocking the unfolded protein response. |
| HT22 | 200 nM | Enhanced cell viability after OGD/R treatment. |
| HCT116 | 220 nM | Reversal of thapsigargin-induced effects on translation. |
Table 2: Summary of ISRIB's Effects on ISR Markers
| Marker | Effect of ISRIB Treatment |
| p-eIF2α | No change. ISRIB acts downstream. |
| ATF4 | Reduced expression/activity. |
| CHOP | Reduced induction. |
| GADD34 | Reduced induction. |
| Global Protein Synthesis | Restored/Increased. |
| Stress Granules | Formation is blocked/disassembled. |
Mandatory Visualization
Caption: ISR Pathway and ISRIB's Mechanism.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of ISRIB using a Cell Viability Assay
This protocol outlines the use of a colorimetric assay (e.g., MTT or CCK-8) to determine the highest concentration of ISRIB that does not significantly impact cell viability.
Materials:
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Cells of interest
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96-well cell culture plates
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Complete culture medium
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ISRIB stock solution (10 mM in DMSO)
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MTT or CCK-8 assay kit
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Microplate reader
Procedure:
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Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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ISRIB Treatment: Prepare a serial dilution of ISRIB in your cell culture medium. A suggested range is from 0 nM (vehicle control with DMSO) to 10 µM. Remove the old medium and add the medium containing the different concentrations of ISRIB.
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Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24 hours).
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Viability Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
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Absorbance Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. The highest concentration that does not cause a significant decrease in cell viability should be considered for subsequent experiments.
Caption: Workflow for ISRIB Concentration Optimization.
Protocol 2: Assessing ISRIB Efficacy by Western Blot for ISR Markers
This protocol is used to confirm that ISRIB is effectively inhibiting the ISR by examining the expression of downstream markers like ATF4.
Materials:
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Cell cultures
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ISRIB
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ISR activator (e.g., Thapsigargin, Tunicamycin)
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Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
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Primary antibodies: anti-p-eIF2α, anti-total eIF2α, anti-ATF4, and a loading control (e.g., β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescence substrate and imaging system
Procedure:
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Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat with the determined optimal concentration of ISRIB for 1 hour, followed by co-treatment with a stressor for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
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Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
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Detection: Detect the signal using a chemiluminescence substrate.
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Analysis: Quantify the band intensities. A successful experiment will show that the ISR activator increases p-eIF2α and ATF4 levels, and co-treatment with ISRIB reduces ATF4 levels without affecting p-eIF2α levels.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Significant Cytotoxicity | The concentration of the stressor is too high, making cells overly reliant on the protective ISR pathway. | Reduce the concentration of the stress-inducing agent. Perform a time-course experiment to find a shorter, less toxic treatment duration. |
| The cell line has a high basal level of ISR activation. | Analyze baseline levels of p-eIF2α and ATF4 in your untreated cells. | |
| ISRIB is Not Reversing Translational Repression | The level of p-eIF2α is too high for ISRIB to be effective. ISRIB's efficacy is diminished under conditions of severe stress. | Reduce the concentration or duration of the stressor to induce a moderate level of ISR. |
| The ISRIB compound may be inactive. | Ensure proper storage of the ISRIB stock solution. Purchase from a reputable supplier. | |
| Inconsistent Results | Variability in cell density or growth phase at the time of treatment. | Ensure consistent cell seeding density and that cells are in the exponential growth phase for all experiments. |
| Incomplete dissolution of ISRIB in the culture medium. | Ensure the final DMSO concentration in the medium is low (typically <0.1%) and that the ISRIB is fully dissolved before adding to the cells. |
References
Technical Support Center: Troubleshooting ISRIB Solubility
A Note on Nomenclature: This document provides support for ISRIB (Integrated Stress Response Inhibitor). No distinct compound named "ISRIB-IN-2" was identified in a comprehensive search of scientific literature and supplier databases. It is presumed that "ISRIB-IN-2" is a typographical error for ISRIB.
This technical support guide is designed for researchers, scientists, and drug development professionals who are using ISRIB in their experiments. Here you will find troubleshooting advice and frequently asked questions related to its solubility, as well as detailed experimental protocols and pathway information.
Frequently Asked Questions (FAQs)
Q1: How should I store ISRIB powder?
For optimal long-term stability, it is recommended to store ISRIB powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Some suppliers also suggest storage at 2-8°C.[1]
Q2: What is the best solvent for dissolving ISRIB?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing ISRIB stock solutions.[1] It is advisable to use a fresh, anhydrous (hygroscopic) grade of DMSO, as absorbed water can negatively impact the solubility of ISRIB.[1]
Q3: How do I prepare an ISRIB stock solution?
To prepare a stock solution, dissolve ISRIB in high-purity, anhydrous DMSO.[1] Gentle warming (up to 60°C) and sonication can significantly aid in complete dissolution. For instance, a stock solution of up to 5 mg/mL can be achieved with warming.
Q4: How should I store ISRIB stock solutions?
The stability of ISRIB in solution is dependent on the storage temperature. For maximum stability, it is recommended to store stock solutions at -80°C, where they can be viable for up to one year. If stored at -20°C, the stability is reduced to a period of 1 to 6 months. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the stability of ISRIB in aqueous solutions?
ISRIB has limited solubility in aqueous solutions, and precipitation can occur when diluting a DMSO stock solution into aqueous buffers like PBS or cell culture media. It is recommended to prepare fresh dilutions for each experiment and use them immediately. If a working solution in an aqueous buffer is required, it is crucial to visually inspect for any signs of precipitation before use.
Data Summary Tables
Table 1: ISRIB Powder Storage Recommendations
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
| 2-8°C | Recommended by some suppliers |
Table 2: ISRIB Solubility in DMSO
| Supplier Recommendation | Concentration Achieved | Conditions |
| MedchemExpress | 4.55 mg/mL (10.08 mM) | Ultrasonic and warming to 60°C |
| APExBIO | >4.5 mg/mL | Warm at 37°C for 10 min and/or use ultrasonic bath |
| RayBiotech | ≥8.96 mg/mL | Gentle warming |
| Selleck Chemicals | 5 mg/mL (11.07 mM) | Use fresh, moisture-free DMSO |
| Sigma-Aldrich | 10 mg/mL | N/A |
| Cayman Chemical | ~2 mg/mL | Purge with an inert gas |
Table 3: ISRIB Stock Solution Storage Recommendations
| Storage Temperature | Recommended Duration |
| -80°C | Up to 1 year |
| -20°C | 1 to 6 months |
Troubleshooting Guide
Issue: My ISRIB powder is not dissolving in DMSO.
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Potential Cause: The concentration you are trying to achieve is too high for the current conditions.
-
Recommended Solution:
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Gently warm the solution in a water bath at 40-60°C for 5-10 minutes.
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Use an ultrasonic bath to aid dissolution.
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Briefly vortex the solution intermittently.
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Ensure you are using a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can reduce ISRIB's solubility.
-
Issue: Precipitation occurs when I dilute my DMSO stock solution in aqueous media.
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Potential Cause: ISRIB has low aqueous solubility.
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Recommended Solution:
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Prepare fresh dilutions for immediate use.
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Increase the final concentration of DMSO in the working solution, ensuring it is not toxic to your cells (typically <0.5%).
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Consider using a different vehicle for in vivo studies, such as a suspension in corn oil or a mixture of DMSO and PEG400.
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Issue: I am observing inconsistent experimental results.
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Potential Cause 1: Degradation of the ISRIB stock solution due to improper storage or multiple freeze-thaw cycles.
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Recommended Solution:
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Prepare fresh stock solutions from powder.
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Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
-
Potential Cause 2: Use of hygroscopic (wet) DMSO for initial dissolution.
-
Recommended Solution:
-
Use a fresh, high-purity, anhydrous grade of DMSO for preparing stock solutions.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM ISRIB Stock Solution in DMSO
-
Weigh the desired amount of ISRIB powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
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Vortex the solution briefly to mix.
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If the ISRIB does not fully dissolve, place the tube in a water bath at 40-60°C for 5-10 minutes.
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Intermittently vortex or sonicate the solution until it becomes clear.
-
Once fully dissolved, allow the solution to cool to room temperature.
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Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Experiments
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Thaw a single-use aliquot of the 10 mM ISRIB stock solution.
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On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
For example, to prepare a 200 nM working solution from a 10 mM stock, perform a 1:50,000 dilution. It is recommended to perform serial dilutions for accuracy.
-
Ensure the final DMSO concentration in your cell culture is at a non-toxic level (typically below 0.5%).
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Include a vehicle control group in all experiments, treated with the same final concentration of DMSO used to dilute the ISRIB.
Visualizations
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of ISRIB action.
Caption: Troubleshooting workflow for ISRIB solubility issues.
References
Technical Support Center: Mitigating Isr-IN-2 Cytotoxicity In Vitro
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with Isr-IN-2.
Problem 1: High level of cytotoxicity observed even at low concentrations of this compound.
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Possible Cause: The cell line being used may have a high basal level of ISR activation, making it particularly sensitive to ISR inhibition. Under certain stress conditions, the ISR is a pro-survival pathway, and its inhibition can lead to cell death.[1]
-
Troubleshooting Steps:
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Assess Basal ISR Activation: Before treatment, measure the baseline levels of key ISR markers, such as phosphorylated eIF2α (p-eIF2α) and ATF4 expression, in your cell line.
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Reduce Serum Concentration: Culture cells in a lower serum concentration (e.g., 2-5% FBS) for a short period before and during treatment to minimize external stressors that might activate the ISR.
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Optimize Cell Density: Ensure that cells are seeded at an optimal density. Both sparse and overly confluent cultures can experience stress, leading to ISR activation.
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Co-treatment with Antioxidants: Oxidative stress can be a source of ISR activation. Consider co-treatment with a low concentration of an antioxidant like N-acetylcysteine (NAC) to mitigate this.
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Problem 2: Inconsistent results and high variability between replicate wells.
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Possible Cause: Uneven cell seeding, variations in compound concentration, or edge effects in multi-well plates can all contribute to inconsistent results.
-
Troubleshooting Steps:
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Improve Cell Seeding Technique: Ensure a single-cell suspension before seeding and use a consistent pipetting technique to distribute cells evenly across all wells.
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Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation or precipitation.
-
Minimize Edge Effects: Avoid using the outermost wells of a 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
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Increase Replicates: Increase the number of technical and biological replicates to improve statistical power and identify outliers.
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Problem 3: this compound appears to lose its intended inhibitory effect at higher concentrations.
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Possible Cause: Some small molecule inhibitors can have off-target effects or even paradoxical effects at high concentrations. For instance, some PERK inhibitors have been shown to activate another ISR kinase, GCN2, at micromolar concentrations.
-
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Analysis: Test a wide range of this compound concentrations to identify the optimal window for its intended activity.
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Monitor Multiple ISR Markers: In addition to the primary target of this compound, monitor the activation of other ISR kinases (PERK, GCN2, PKR, HRI) to detect any off-target effects.
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Consult the Literature for Similar Compounds: Review studies on other ISR inhibitors to see if similar paradoxical effects have been reported and at what concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: The cytotoxicity of ISR inhibitors like this compound is often linked to their on-target effect. The Integrated Stress Response is a crucial adaptive pathway that cells activate to survive various stressors. By inhibiting the ISR, this compound may prevent cells from coping with underlying stress (e.g., from protein misfolding, nutrient deprivation, or oxidative stress), leading to apoptosis.[1]
Q2: How can I distinguish between apoptosis and necrosis induced by this compound?
A2: You can use a combination of assays. An Annexin V/Propidium Iodide (PI) assay is ideal for this purpose. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic or necrotic cells will be positive for both, and live cells will be negative for both.
Q3: Can I combine this compound with other compounds to reduce its cytotoxicity?
A3: Yes, co-treatment strategies can be effective.[2][3][4] For example, if the cytotoxicity is linked to increased oxidative stress, co-administration of an antioxidant may be beneficial. If the cytotoxicity is due to the inhibition of a pro-survival pathway, enhancing other pro-survival signals might offer protection. However, it is crucial to validate that the co-treatment does not interfere with the primary intended effect of this compound.
Q4: What are the recommended control experiments when assessing this compound cytotoxicity?
A4: Essential controls include:
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Untreated Cells: To establish a baseline for cell viability.
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Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
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Positive Control: Cells treated with a well-characterized cytotoxic compound (e.g., staurosporine for apoptosis) to ensure the assay is working correctly.
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Media-only Control: Wells containing only cell culture media to measure background absorbance/fluorescence.
Data Presentation
Table 1: Representative Cytotoxicity of ISR Inhibitors in Various Cell Lines
| ISR Inhibitor | Cell Line | Assay | Exposure Time (h) | IC50 | Reference |
| ISRIB | HT22 | Cell Viability | 6 | >10 µM | |
| FaDu | Cell Viability | Not Specified | ~27.7 µM (with cisplatin) | ||
| Cal27 | Cell Viability | Not Specified | ~23.9 µM (with cisplatin) | ||
| GSK2606414 | MEFs | Apoptosis/Necrosis | Not Specified | 6.3–7.3 µM | |
| L929 | Necroptosis | Not Specified | Not Specified |
Note: IC50 values can vary significantly depending on the cell line, assay type, and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
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96-well plate with cultured cells
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with various concentrations of this compound and controls for the desired time period.
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Add 10-20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully aspirate the media and add 100-150 µL of solubilization solution to each well.
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Mix gently on an orbital shaker to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
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96-well plate with cultured cells
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This compound
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LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate and treat with this compound and controls.
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Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
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After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
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Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
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Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
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Measure the absorbance at the recommended wavelength (e.g., 490 nm).
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Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release samples.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
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Cultured cells treated with this compound
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Annexin V-FITC (or another fluorophore)
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Propidium Iodide (PI)
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Binding Buffer
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Flow cytometer
Procedure:
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Harvest cells (including any floating cells) and wash them with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the samples on a flow cytometer as soon as possible.
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Viable cells: Annexin V-negative, PI-negative
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Early apoptotic cells: Annexin V-positive, PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
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Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-treatment with Celecoxib or NS398 Strongly Sensitizes Resistant Cancer Cells to Antimitotic Drugs Independent of P-gp Inhibition | Anticancer Research [ar.iiarjournals.org]
- 4. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells | MDPI [mdpi.com]
Technical Support Center: Integrated Stress Response (ISR) Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls encountered during experiments with Integrated Stress Response (ISR) inhibitors.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity with ISRIB Treatment
Question: My ISRIB treatment is causing significant cell death, which is unexpected as it's reported to be well-tolerated. What could be the cause?
Answer:
While generally well-tolerated, ISRIB can induce cytotoxicity under specific conditions. The Integrated Stress Response is a crucial pro-survival pathway, and its inhibition can be detrimental if the cell is already under high proteotoxic stress.[1]
Possible Causes and Solutions:
-
High Stress Levels: The combination of your experimental stressor (e.g., tunicamycin, thapsigargin) and ISRIB may be overwhelming the cell's capacity to manage unfolded proteins.
-
Troubleshooting Step: Reduce the concentration of the primary stress-inducing agent.[1] Perform a dose-response curve to find a concentration that induces a measurable ISR without causing excessive cell death.
-
-
Compound Integrity: Ensure the ISRIB used is of high purity and has been stored correctly to prevent degradation.[1]
-
Cell-Type Specific Effects: The reliance on the ISR for survival can vary significantly between different cell types. Some cell lines may be inherently more sensitive to ISR inhibition.
A logical workflow for troubleshooting unexpected cytotoxicity is outlined below:
Caption: Troubleshooting workflow for unexpected ISRIB cytotoxicity.
Problem 2: Inconsistent or No Effect of ISR Inhibitor
Question: I'm not observing the expected inhibition of the ISR (e.g., no reduction in p-eIF2α or downstream targets) with my inhibitor. Why might this be happening?
Answer:
Several factors can contribute to a lack of inhibitor efficacy in ISR experiments. These range from the specific inhibitor and its mechanism of action to the experimental conditions.
Possible Causes and Solutions:
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Inhibitor Concentration and Potency:
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ISRIB: The efficacy of ISRIB is dependent on the level of eIF2α phosphorylation. At very high levels of stress and p-eIF2α, ISRIB may be unable to overcome the inhibition of eIF2B.[2][3] It is most effective against low-level, chronic ISR activation.
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Kinase Inhibitors (e.g., PERK inhibitors): ATP-competitive inhibitors of ISR kinases can paradoxically activate a sister ISR kinase at higher concentrations. For example, some PERK inhibitors activate GCN2 at micromolar concentrations, leading to an overall activation of the ISR. It is crucial to use these inhibitors in their effective nanomolar range.
-
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Timing of Treatment: The ISR is a dynamic process. The timing of inhibitor addition relative to stress induction is critical.
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Compound Stability: Ensure the inhibitor is soluble and stable in your cell culture medium. Precipitation will lower the effective concentration.
Experimental Recommendations:
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Dose-Response and Time-Course: Perform a thorough dose-response curve for your inhibitor and a time-course experiment to determine the optimal concentration and treatment window.
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Verify ISR Activation: Confirm that your stressor is robustly activating the ISR by measuring key markers like p-eIF2α, ATF4, and CHOP.
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Consider Alternative Readouts: In addition to western blotting for specific proteins, consider functional assays like stress granule formation, which can be inhibited by ISRIB.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key signaling events in the Integrated Stress Response?
A1: The ISR is a central signaling network activated by various cellular stresses. The core event is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four kinases: PERK, GCN2, PKR, or HRI. This phosphorylation reduces global protein synthesis to conserve resources but selectively allows the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4 then drives the expression of genes involved in stress adaptation and recovery. If the stress is too severe or prolonged, the ISR can switch to promoting apoptosis, often through the ATF4 target, CHOP.
References
Technical Support Center: Investigating Off-Target Effects of Isr-IN-2
Disclaimer: Information regarding "Isr-IN-2" is not widely available in published scientific literature. This guide is based on the principles of investigating off-target effects for kinase inhibitors targeting the Integrated Stress Response (ISR), with a focus on PERK (PKR-like endoplasmic reticulum kinase), the likely intended target of a compound with this nomenclature. The data and protocols provided are representative and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the Integrated Stress Response (ISR) and the role of its kinases?
The Integrated Stress Response (ISR) is a crucial cellular signaling network that eukaryotic cells activate to respond to various stress conditions, such as nutrient deprivation, viral infection, hypoxia, and endoplasmic reticulum (ER) stress.[1][2] The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[3] In mammals, four different kinases are known to phosphorylate eIF2α in response to distinct stressors:
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PERK (PKR-like ER kinase): Responds to ER stress.
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GCN2 (General control nonderepressible 2): Responds to amino acid starvation.
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PKR (Protein kinase R): Activated by double-stranded RNA, often during viral infections.
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HRI (Heme-regulated inhibitor): Responds to heme deficiency and mitochondrial stress.
Phosphorylation of eIF2α leads to a general shutdown of protein synthesis while selectively allowing the translation of key stress-response genes, most notably the transcription factor ATF4. This reprogramming helps the cell to conserve resources, mitigate damage, and restore homeostasis. However, under prolonged or severe stress, the ISR can switch from a pro-survival to a pro-apoptotic pathway.
Q2: What is the presumed mechanism of action for this compound and what are "off-target" effects?
Based on its name, this compound is presumed to be an inhibitor of a kinase within the Integrated Stress Response pathway, most likely PERK. Its intended "on-target" effect is to bind to the ATP-binding pocket of its target kinase, preventing the phosphorylation of eIF2α and thereby inhibiting the downstream ISR pathway.
"Off-target" effects are unintended interactions of a drug or compound with proteins other than its primary target. For a kinase inhibitor like this compound, this means it could bind to and inhibit other kinases (kinome cross-reactivity) or even non-kinase proteins. These off-target interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.
Q3: Why can some ISR kinase inhibitors paradoxically activate the stress response?
Recent research has revealed that ATP-competitive inhibitors targeting one ISR kinase can, at higher concentrations, paradoxically activate the ISR. For example, PERK inhibitors used at micromolar concentrations (to ensure target saturation) can also bind with lower affinity to another ISR kinase, GCN2. This binding to a single protomer in the GCN2 dimer can allosterically increase the other protomer's affinity for ATP, leading to GCN2 activation and subsequent eIF2α phosphorylation. This highlights the importance of careful dose-response studies and using the lowest effective concentration.
Troubleshooting Experimental Issues
Q4: I'm observing high cytotoxicity at my effective concentration. Could this be an off-target effect?
This is a common issue. While high concentrations of any compound can be toxic, cytotoxicity within the expected effective range warrants investigation. Here’s how to troubleshoot:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound solubility issues | 1. Verify the solubility of this compound in your specific cell culture medium. 2. Always include a vehicle-only control (e.g., DMSO) to rule out solvent toxicity. | Prevents compound precipitation, which can cause non-specific effects and ensures the vehicle itself is not the source of toxicity. |
| On-target toxicity | The ISR is a pro-survival pathway under certain stress conditions. Inhibiting it may render cells unable to cope with baseline or induced stress, leading to cell death. | The cytotoxicity will be directly linked to the inhibition of the intended target. This can be confirmed with genetic knockout/knockdown studies (see Q5). |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify other inhibited kinases. 2. Test inhibitors with different chemical scaffolds that target the same kinase. | Identification of unintended kinase targets that may be responsible for the toxicity. If toxicity persists with structurally different inhibitors, it is more likely an on-target effect. |
Q5: How can I definitively prove that my observed cellular phenotype is due to the inhibition of the intended target and not an off-target effect?
Target validation is critical. The gold-standard approach is to use genetic methods to remove the intended target and see if the compound still produces the same effect.
| Method | Description | Interpretation |
| CRISPR-Cas9 Knockout | Use CRISPR-Cas9 to create a cell line that completely lacks the intended target kinase (e.g., PERK). Treat both the wild-type and knockout cells with this compound. | If this compound still elicits the phenotype (e.g., cell death, pathway modulation) in the knockout cells, the effect is unequivocally off-target. If the effect is lost in the knockout cells, it is on-target. |
| Rescue Experiments | Transfect cells with a drug-resistant mutant of the target kinase. This mutant should function normally but not be inhibited by the compound. | A successful rescue (the phenotype is reversed in the presence of the drug) confirms the effect is on-target. Failure to rescue suggests off-target activity. |
| RNA interference (RNAi) | Use siRNA or shRNA to knock down the expression of the target kinase. | This method can be useful but is considered less definitive than CRISPR knockout due to the potential for incomplete knockdown and the off-target effects of the RNAi molecules themselves. |
Visualized Pathways and Workflows
Caption: The PERK branch of the ISR pathway, the intended target of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: A logical guide for troubleshooting unexpected experimental outcomes.
Key Experimental Protocols
Protocol 1: Kinome Profiling for Selectivity Assessment
Objective: To determine the selectivity of this compound by screening it against a large panel of human kinases.
Methodology:
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Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO). For the assay, prepare a working concentration significantly higher than its on-target IC50, typically 1 µM, to identify potential off-targets.
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Kinase Panel: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega) that offers a panel of hundreds of recombinant human kinases.
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Assay Format: Services typically perform radiometric assays (like HotSpot) or competition binding assays. In a competition binding assay, the inhibitor competes with a labeled ligand for binding to each kinase.
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Data Analysis: Results are usually provided as "% Inhibition" at the tested concentration. Potent off-target interactions (e.g., >50% inhibition) should be followed up with full IC50 determination to quantify their potency.
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Data Presentation: Summarize the findings in a table, listing the intended target and any significant off-targets with their corresponding IC50 values.
Protocol 2: Western Blot for ISR Pathway Modulation
Objective: To confirm that this compound engages its target in a cellular context by measuring the phosphorylation of eIF2α and the expression of the downstream effector ATF4.
Methodology:
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Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with a range of this compound concentrations (and a vehicle control) for 1-2 hours.
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Stress Induction: Induce ER stress using a known agent like Thapsigargin (e.g., 300 nM for 4-6 hours) or Tunicamycin (e.g., 2 µg/mL for 4-6 hours) in the continued presence of this compound or vehicle. Include a non-stressed control group.
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Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
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Incubate with primary antibodies overnight at 4°C. Key antibodies include:
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Rabbit anti-phospho-eIF2α (Ser51)
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Mouse anti-total-eIF2α
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Rabbit anti-ATF4
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Mouse anti-β-Actin or GAPDH (as a loading control)
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Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ, normalizing phospho-protein levels to total protein and target proteins to the loading control.
Protocol 3: CRISPR-Cas9 Mediated Target Knockout
Objective: To create a target-deficient cell line for definitive on- vs. off-target effect validation.
Methodology:
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sgRNA Design: Design and validate 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene for the intended kinase (e.g., EIF2AK3 for PERK).
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Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
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Transfection/Transduction: Transfect or transduce the target cell line with the Cas9/sgRNA expression plasmid.
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Selection and Clonal Isolation: Select for successfully transfected/transduced cells (e.g., using puromycin). Seed cells at a very low density to allow for the growth of single-cell colonies.
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Screening and Validation: Expand individual clones and screen for target knockout via:
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Western Blot: To confirm the absence of the target protein.
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Sanger Sequencing: To identify the specific indel mutations in the genomic DNA.
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Functional Testing: Use the validated knockout clone alongside the parental wild-type cell line in your primary cellular assay with this compound to distinguish on-target from off-target effects.
References
addressing inconsistent data with Isr-IN-2
Welcome to the technical support center for Isr-IN-2, a potent inhibitor of the Integrated Stress Response (ISR). This resource is designed for researchers, scientists, and drug development professionals to help address common issues and ensure the consistency and reliability of your experimental data.
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by various stress conditions, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[1][2][3] This event typically results in the attenuation of global protein synthesis and the preferential translation of stress-related mRNAs, such as Activating Transcription Factor 4 (ATF4).[1][4] this compound, also known as ISRIB, functions by binding to and stabilizing the active form of eIF2B, the guanine nucleotide exchange factor for eIF2. This action counteracts the effects of eIF2α phosphorylation, thereby restoring global protein synthesis.
Troubleshooting Guide
Inconsistent data can arise from various factors in the experimental workflow. This guide provides a structured approach to identifying and resolving common issues.
Question: My experimental results with this compound are variable and not reproducible. What are the potential causes?
Answer: Inconsistent results when using this compound can stem from several sources. A systematic review of your experimental setup is recommended. Key areas to investigate include:
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Compound Integrity and Handling: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions and use them within their recommended stability window.
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Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular stress response and, consequently, the effects of this compound.
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Experimental Timing and Duration: The kinetics of the ISR can vary depending on the stressor and cell type. The timing of this compound treatment relative to the induction of stress is critical.
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Assay-Specific Variability: The choice of readout and the technical execution of the assay can introduce variability.
Below is a logical workflow to help you troubleshoot these issues:
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (ISRIB)?
A1: this compound acts as a potent and selective inhibitor of the Integrated Stress Response. It functions by binding to and stabilizing the decameric form of eIF2B, the guanine nucleotide exchange factor for eIF2. This stabilization enhances eIF2B's activity, making it less susceptible to inhibition by phosphorylated eIF2α. Consequently, this compound reverses the effects of eIF2α phosphorylation, leading to the restoration of global protein synthesis.
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of this compound.
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound is cell-type and context-dependent. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific model system. Based on published literature, concentrations often range from 5 nM to 200 nM.
Q3: Is this compound soluble in aqueous media?
A3: this compound has low aqueous solubility. It is typically dissolved in a polar aprotic solvent such as DMSO to create a concentrated stock solution. Further dilutions should be made in your cell culture medium immediately before use. It is important to ensure that the final concentration of the solvent in your experiment does not exceed a level that could cause cellular toxicity (typically <0.1% DMSO).
Q4: How long should I treat my cells with this compound?
A4: The duration of treatment will depend on the specific aims of your experiment and the kinetics of the stress response you are investigating. A time-course experiment is recommended to determine the optimal treatment window. This could range from a few hours to several days.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ | 5 nM | |
| Common Working Concentration Range | 5 nM - 200 nM | Inferred from literature |
| Recommended Solvent | DMSO | Standard practice |
| Typical Final Solvent Concentration | < 0.1% | Standard practice |
Experimental Protocols
Protocol: Assessing the Effect of this compound on eIF2α Phosphorylation
This protocol provides a general framework for evaluating the ability of this compound to reverse stress-induced eIF2α phosphorylation.
1. Materials:
- This compound (ISRIB)
- Cell line of interest
- Appropriate cell culture medium and supplements
- Stress-inducing agent (e.g., thapsigargin for ER stress)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-eIF2α, anti-total-eIF2α, anti-actin or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
2. Cell Seeding:
- Plate cells at a density that will result in 70-80% confluency at the time of treatment.
- Allow cells to adhere and grow for 24 hours.
3. Treatment:
- Prepare fresh dilutions of this compound and the stress-inducing agent in pre-warmed cell culture medium.
- Control Groups: Include untreated cells, cells treated with vehicle (e.g., DMSO) only, and cells treated with the stress-inducing agent only.
- Experimental Group: Pre-treat cells with the desired concentration of this compound for a specified time (e.g., 1 hour) before adding the stress-inducing agent.
- Incubate cells for the desired stress induction period.
4. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS.
- Lyse cells with ice-cold lysis buffer.
- Clarify lysates by centrifugation and collect the supernatant.
- Determine protein concentration using a BCA assay.
5. Western Blotting:
- Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and image the results.
6. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the phospho-eIF2α signal to the total-eIF2α signal.
- Compare the levels of phospho-eIF2α across the different treatment groups. A successful experiment will show a significant increase in phospho-eIF2α with the stressor alone, which is attenuated in the presence of this compound.
References
Isr-IN-2 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Isr-IN-2, a potent inhibitor of the Integrated Stress Response (ISR). Adherence to these best practices is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly potent small molecule inhibitor of the Integrated Stress Response (ISR). The ISR is a central signaling pathway activated by various cellular stresses, and its modulation is a key area of interest in drug development for a range of diseases.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Q3: How should I handle this compound upon receipt?
A3: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1] Upon receipt, it is best practice to immediately store it under the recommended conditions, especially if it will not be used right away.
Q4: What is the shelf life of this compound stock solutions?
A4: The shelf life of this compound stock solutions is dependent on the storage temperature. At -80°C, the stock solution is stable for 6 months.[1] If stored at -20°C, it should be used within 1 month.[1]
Q5: In what solvents is this compound soluble?
A5: While the provided search results do not specify the solubility of this compound, a related ISR inhibitor, trans-ISRIB, is soluble in organic solvents like DMSO and dimethyl formamide.[2] It is common for similar compounds to have comparable solubility profiles. It is recommended to consult the manufacturer's product datasheet for specific solubility information for this compound.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
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Potential Cause: Degradation of this compound due to improper storage.
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Troubleshooting Steps:
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Verify the storage conditions and duration of your this compound stock solution.
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If the storage guidelines have not been followed, prepare a fresh stock solution from a new batch of the compound.
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Ensure that the solvent used for reconstitution is appropriate and of high purity.
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Issue 2: Difficulty dissolving the this compound compound.
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Potential Cause: Use of an inappropriate solvent.
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Troubleshooting Steps:
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Refer to the manufacturer's datasheet for recommended solvents.
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If the information is unavailable, test solubility in small amounts of common organic solvents such as DMSO or DMF.
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Gentle warming or sonication may aid in dissolution, but be cautious as this could potentially degrade the compound.
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Issue 3: Loss of compound activity over time in prepared media.
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Potential Cause: Instability of this compound in aqueous solutions or cell culture media.
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Troubleshooting Steps:
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Prepare fresh dilutions of this compound in your experimental media for each experiment.
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Avoid storing this compound in aqueous solutions for extended periods.
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Minimize the number of freeze-thaw cycles for the stock solution. Aliquoting the stock solution into single-use vials is highly recommended.
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Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 | 0.8 nM | |
| Stock Solution Storage | -80°C for 6 months | |
| -20°C for 1 month | ||
| Shipping Condition | Room temperature (continental US) |
Visual Guides
This compound Storage and Handling Workflow
The following diagram outlines the recommended workflow for storing and handling this compound to ensure its stability and efficacy in your experiments.
Caption: Recommended workflow for this compound from receipt to experimental use.
Integrated Stress Response (ISR) Pathway Overview
This diagram provides a simplified overview of the Integrated Stress Response (ISR) pathway, which is the target of this compound.
Caption: Simplified signaling pathway of the Integrated Stress Response (ISR).
References
how to control for Isr-IN-2 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isr-IN-2, a potent inhibitor of the Integrated Stress Response (ISR). The following information will help ensure the proper design of experiments and accurate interpretation of results by addressing potential confounding effects of the vehicle used to dissolve and administer this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro studies, the recommended vehicle is high-purity, sterile dimethyl sulfoxide (DMSO). A stock solution, typically at a high concentration (e.g., 10 mM), should be prepared in DMSO. This stock solution can then be serially diluted to the final working concentration in cell culture media. It is crucial to ensure that the final concentration of DMSO in the culture media is low enough to avoid vehicle-induced cellular effects.
Q2: What is the maximum recommended final concentration of DMSO for in vitro experiments?
A2: The maximum tolerable concentration of DMSO varies between cell lines and experimental conditions. However, as a general guideline, the final concentration of DMSO in cell culture should be kept at or below 0.5%, with many studies recommending not to exceed 0.1% to minimize off-target effects.[1][2] It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest concentration that does not affect cell viability, proliferation, or other key endpoints of your study.
Q3: Why is a vehicle control necessary when using this compound?
A3: A vehicle control is essential in any experiment involving a compound dissolved in a solvent.[3][4] The vehicle, in this case, DMSO, can have its own biological effects that could be mistakenly attributed to the experimental compound.[1] A vehicle control group, which receives the same concentration of DMSO as the this compound treated group, allows researchers to distinguish the effects of this compound from any effects caused by the solvent.
Q4: What are the potential confounding effects of DMSO in in vitro assays?
A4: DMSO can influence various cellular processes, and its effects can be concentration-dependent. Potential confounding effects include:
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Alterations in cell growth and viability: DMSO can be cytotoxic at higher concentrations and may either inhibit or stimulate cell proliferation at lower concentrations, depending on the cell type.
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Induction of cell differentiation: In some cell lines, DMSO is used to induce differentiation.
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Changes in gene expression and signaling pathways: DMSO can alter the expression of various genes and affect intracellular signaling cascades.
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Effects on membrane properties: As a solvent, DMSO can affect the permeability and integrity of cellular membranes.
Q5: What is a suitable vehicle for administering this compound in animal studies (in vivo)?
A5: The choice of vehicle for in vivo administration of this compound depends on the route of administration and the required dosage. Due to its poor aqueous solubility, a common approach for lipophilic compounds like this compound is to prepare a suspension for oral gavage or a solution for parenteral administration. A typical vehicle for oral administration might consist of:
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0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline.
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A solution containing a mixture of saline, a solubilizing agent like PEG400, and a surfactant like Tween 80.
For intravenous administration, a solution containing a co-solvent system such as a mixture of DMSO, PEG400, and saline may be necessary. It is critical to perform preliminary formulation studies to ensure the stability and homogeneity of the this compound preparation. A vehicle control group receiving the same formulation without this compound is mandatory in all in vivo experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected results or high variability in in vitro experiments | 1. Vehicle effects: The concentration of DMSO may be too high, causing off-target effects. 2. Inconsistent DMSO concentration: Different experimental groups may have received varying final concentrations of DMSO. 3. Degradation of this compound: Improper storage of the stock solution can lead to compound degradation. | 1. Perform a DMSO dose-response curve to determine the non-toxic concentration for your cell line. Lower the final DMSO concentration if necessary. 2. Ensure that all experimental groups, including the vehicle control, have the exact same final concentration of DMSO. 3. Aliquot the this compound stock solution and store it at -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Precipitation of this compound in cell culture media | 1. Poor solubility: The final concentration of this compound exceeds its solubility limit in the aqueous culture media. 2. Improper dilution: The stock solution was not properly mixed when diluted into the media. | 1. Lower the final concentration of this compound. 2. When preparing the working solution, add the this compound stock solution to the culture media dropwise while vortexing or gently mixing to ensure rapid and even dispersion. |
| Adverse effects or toxicity in the vehicle control group (in vivo) | 1. Vehicle toxicity: The chosen vehicle or one of its components is causing adverse effects in the animals. 2. Improper administration: The route or technique of administration is causing stress or injury. | 1. Review the literature for the tolerability of the chosen vehicle in the specific animal model and route of administration. Consider alternative, well-established vehicle formulations. 2. Ensure that personnel are properly trained in the administration technique (e.g., oral gavage, intravenous injection) to minimize stress and potential for injury to the animals. |
| Inconsistent results in animal studies | 1. Inhomogeneous suspension: If using a suspension, the compound may not be evenly distributed, leading to inaccurate dosing. 2. Vehicle-drug interaction: The vehicle may be affecting the absorption or metabolism of this compound. | 1. Ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) immediately before each administration to ensure a uniform concentration. 2. Include a comparative group with a different, well-characterized vehicle if possible. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
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Materials:
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This compound powder
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High-purity, sterile DMSO
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Sterile microcentrifuge tubes or vials
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Procedure:
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Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
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Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex or sonicate the solution until the this compound is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
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Setting Up Vehicle Controls for an In Vitro Experiment
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Determine the final concentration of this compound and DMSO:
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Decide on the final working concentration of this compound for your experiment (e.g., 100 nM).
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Calculate the dilution factor from your stock solution (e.g., from a 10 mM stock to 100 nM is a 1:100,000 dilution).
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This dilution factor will result in a final DMSO concentration of 0.001% in your culture media.
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Prepare the treatment groups:
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Untreated Control: Cells cultured in media without any additions.
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Vehicle Control: Cells cultured in media containing the same final concentration of DMSO as the this compound treated group (e.g., 0.001% DMSO).
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This compound Treated Group: Cells cultured in media containing the desired final concentration of this compound (e.g., 100 nM) and the corresponding final concentration of DMSO (e.g., 0.001%).
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Positive Control (Optional but Recommended): A known inducer of the Integrated Stress Response (e.g., thapsigargin) to validate the experimental system.
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Procedure:
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Prepare a working solution of this compound by diluting the stock solution in fresh, pre-warmed cell culture media.
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Prepare a vehicle control solution by adding the same volume of DMSO (without this compound) to an equal volume of fresh, pre-warmed cell culture media.
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Add the appropriate solutions to your cell cultures according to the experimental design.
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Visualizations
In Vitro Experimental Workflow with Vehicle Control.
Integrated Stress Response Pathway and Points of Vehicle Interference.
References
Validation & Comparative
Navigating the Integrated Stress Response: A Comparative Analysis of ISRIB and Isr-IN-2
For researchers, scientists, and drug development professionals, the Integrated Stress Response (ISR) presents a compelling therapeutic target for a spectrum of disorders, from neurodegenerative diseases to certain cancers. The ISR is a fundamental cellular signaling network that, when chronically activated, can contribute to disease pathology. Two molecules, ISRIB and the more recently identified Isr-IN-2, have emerged as inhibitors of this pathway. This guide provides a detailed comparison of their known properties, efficacy, and mechanisms of action, supported by available experimental data, to inform research and development decisions.
At a Glance: Key Efficacy and Mechanistic Differences
The landscape of ISR inhibitors is dominated by the well-characterized compound ISRIB. In contrast, this compound is a newer entity with limited publicly available data, precluding a direct, comprehensive comparison of its in vivo efficacy. The following table summarizes the currently known quantitative data for both compounds.
| Feature | This compound | ISRIB |
| Potency (in vitro) | EC50: 0.8 nM (inhibition of ISR)[1] | IC50: 5 nM (inhibition of eIF2α phosphorylation-induced ISR)[2] |
| Mechanism of Action | Undisclosed in public literature | Allosteric stabilization of the eIF2B complex[2][3] |
| Direct Target | Not publicly disclosed | Guanine nucleotide exchange factor eIF2B[4] |
| In Vivo Efficacy | No publicly available data | Extensive preclinical data in models of brain injury, neurodegeneration, and cognitive aging |
The Integrated Stress Response (ISR) Pathway: A Brief Overview
A variety of cellular stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress, converge on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event reduces global protein synthesis to conserve resources and promote cellular recovery. However, chronic ISR activation can be detrimental. Phosphorylated eIF2α (p-eIF2α) inhibits its dedicated guanine nucleotide exchange factor, eIF2B, which is essential for the initiation of protein synthesis. This inhibition leads to a sustained suppression of translation and can contribute to cellular dysfunction and disease.
ISRIB: The Prototypical ISR Inhibitor
ISRIB (Integrated Stress Response Inhibitor) is a well-studied experimental compound that acts as a potent and specific inhibitor of the ISR. Discovered in 2013, it has been instrumental in elucidating the roles of the ISR in various physiological and pathological processes.
Mechanism of Action of ISRIB
ISRIB does not directly inhibit the stress-sensing kinases that phosphorylate eIF2α. Instead, it targets the guanine nucleotide exchange factor eIF2B. Cryo-electron microscopy studies have revealed that ISRIB binds to a symmetric pocket on the eIF2B decamer, effectively "stapling" together its subunits and stabilizing it in an active conformation. This stabilization makes eIF2B less susceptible to inhibition by p-eIF2α, thereby restoring protein synthesis even in the presence of cellular stress.
Preclinical Efficacy of ISRIB
ISRIB has demonstrated remarkable efficacy in a wide range of preclinical models:
-
Traumatic Brain Injury (TBI): In mouse models of TBI, ISRIB has been shown to restore memory function and reverse cognitive deficits, even when administered weeks after the initial injury.
-
Neurodegenerative Diseases: Studies in mouse models of Alzheimer's, Parkinson's, and prion diseases have indicated that ISRIB can have neuroprotective effects.
-
Age-Related Cognitive Decline: ISRIB has been found to reverse age-related declines in memory and mental flexibility in older mice.
It is important to note, however, that efforts to develop a drug based on ISRIB had failed as of early 2025, and some studies have reported a lack of beneficial effect in certain Alzheimer's models.
This compound: An Emerging ISR Inhibitor with Limited Data
This compound, also referred to as "Compound 47" by some suppliers, is a more recently identified inhibitor of the Integrated Stress Response.
Potency and Mechanism of this compound
Commercially available data indicates that this compound has a potent in vitro EC50 of 0.8 nM for ISR inhibition. However, to date, there is no publicly available scientific literature that details its specific mechanism of action, its direct molecular target within the ISR pathway, or any in vivo efficacy data. A patent application describes a "Compound 47" as an ISR inhibitor, but a definitive link to the commercially available this compound and substantial comparative data are lacking.
Due to this absence of published research, a direct comparison of this compound's efficacy and mechanism with that of ISRIB is not currently possible.
Experimental Methodologies: A Framework for Comparison
To facilitate future comparative studies and to provide context for the existing data on ISRIB, this section outlines typical experimental protocols used to assess the efficacy of ISR inhibitors.
In Vitro Assessment of ISR Inhibition
A common method to quantify the potency of ISR inhibitors is to use a cell-based reporter assay.
Experimental Workflow:
Protocol Details:
-
Cell Culture: HEK293T cells are commonly used and are cultured in a suitable medium such as DMEM supplemented with 10% fetal bovine serum.
-
Reporter System: A luciferase reporter gene under the control of an ISR-sensitive promoter (e.g., containing the 5' UTR of ATF4) is stably expressed in the cells.
-
ISR Induction: The ISR is induced using a chemical stressor such as thapsigargin, which induces ER stress and activates the PERK branch of the ISR.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or ISRIB).
-
Luciferase Assay: After a defined incubation period, luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the inhibitor is used to determine its potency (EC50 or IC50).
In Vivo Assessment of Efficacy
Animal models are crucial for evaluating the therapeutic potential of ISR inhibitors. The Morris water maze is a common behavioral test to assess spatial learning and memory in rodents.
Protocol Details:
-
Animal Model: Aged mice or mice with induced neurological conditions (e.g., TBI) are used.
-
Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection) at a specific dose and frequency.
-
Morris Water Maze Task:
-
Acquisition Phase: Mice are trained over several days to find a hidden platform in a circular pool of opaque water, using spatial cues in the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the treated and control groups.
Conclusion and Future Directions
ISRIB has been a transformative tool for understanding the Integrated Stress Response and has shown significant promise in a variety of preclinical models. Its mechanism of action is well-documented, providing a solid foundation for further research. This compound, while demonstrating high in vitro potency, remains a largely enigmatic compound. For this compound to be considered a viable alternative or a superior therapeutic candidate, further research is critically needed to:
-
Elucidate its specific molecular target and mechanism of action.
-
Conduct comprehensive in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in relevant disease models.
-
Perform head-to-head comparative studies with ISRIB to determine its relative advantages and disadvantages.
For researchers in the field, ISRIB remains the gold standard for a well-characterized ISR inhibitor. This compound represents a potential new avenue for investigation, but its utility is currently hampered by a lack of fundamental data. Future publications on this compound will be crucial in determining its place in the landscape of ISR-targeted therapeutics.
References
A Comparative Guide to ISR Modulators: Isr-IN-2 versus Guanabenz
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a central signaling network that enables cells to adapt to various stress conditions. Chronic activation of the ISR is implicated in a range of diseases, making it an attractive target for therapeutic intervention. This guide provides an objective comparison of two key modulators of the ISR: Isr-IN-2, a potent ISR inhibitor, and guanabenz, a repurposed drug with a more complex and debated role in ISR modulation.
Mechanism of Action: A Tale of Two Opposing Strategies
This compound and guanabenz modulate the ISR through distinct and opposing mechanisms, targeting different key players in this critical cellular pathway.
This compound: An Activator of eIF2B
This compound belongs to a class of small molecules, similar to the well-characterized ISRIB, that act as potent activators of the eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a guanine nucleotide exchange factor (GEF) responsible for recycling the eIF2 complex to its active, GTP-bound state, a crucial step in the initiation of protein synthesis.[2] The central event in the ISR is the phosphorylation of the α-subunit of eIF2 (eIF2α), which converts eIF2 from a substrate into a competitive inhibitor of eIF2B.[2][3] By binding to and stabilizing eIF2B in its active conformation, this compound and similar compounds render it resistant to the inhibitory effects of phosphorylated eIF2α. This action effectively restores global protein synthesis, thereby inhibiting the downstream effects of the ISR.
Guanabenz: A Contentious Modulator of eIF2α Dephosphorylation
Guanabenz, an FDA-approved α2-adrenergic agonist used for treating hypertension, has been repurposed for its effects on the ISR. Its proposed primary mechanism in this context is the inhibition of the stress-induced regulatory subunit of Protein Phosphatase 1 (PP1), known as GADD34 (or PPP1R15A). GADD34 recruits the catalytic subunit of PP1 to dephosphorylate eIF2α, thus terminating the ISR signaling. By inhibiting the GADD34-PP1 complex, guanabenz is thought to prolong the phosphorylation of eIF2α, thereby enhancing or sustaining the ISR.
However, the mechanism of guanabenz is a subject of ongoing debate. Some studies suggest that guanabenz and its analogue sephin1 do not directly inhibit the GADD34-PP1c complex in vitro. Furthermore, some research indicates that guanabenz can exert its effects independently of GADD34 activity. In contrast, other studies have reported that guanabenz can exacerbate the ISR by increasing the phosphorylation of eIF2α under certain conditions.
Signaling Pathway Diagrams
Caption: The Integrated Stress Response (ISR) pathway and points of intervention for this compound and Guanabenz.
Quantitative Comparison
Direct, head-to-head quantitative comparisons of this compound and guanabenz in the same experimental systems are limited in the literature. The following table compiles key quantitative parameters from various studies to provide a comparative overview. Data for ISRIB is included as a close analogue of this compound.
| Parameter | This compound / ISRIB | Guanabenz |
| Target | eIF2B | Disputed; originally proposed as PPP1R15A (GADD34) |
| EC50/IC50 | ISRIB: ~1.4-5 nM (reversing eIF2α phosphorylation effects) | N/A |
| Typical In Vitro Concentration | ISRIB: 2 nM - 10 µM | 5 - 50 µM |
| Effect on ISR | Inhibitor (reverses ISR activation) | Enhancer/Modulator (prolongs or exacerbates ISR) |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and guanabenz.
Western Blotting for Phosphorylated eIF2α (p-eIF2α)
This assay is fundamental for assessing the activation state of the ISR and the direct or indirect effects of inhibitors on the core signaling event.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound, guanabenz, or a vehicle control for the specified duration. Induce ER stress with an agent like thapsigargin or tunicamycin where required.
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF2α or a housekeeping protein like β-actin or GAPDH.
-
Quantify band intensities using densitometry software.
-
ATF4 Reporter Assay
This assay measures the translational upregulation of ATF4, a key downstream effector of the ISR.
-
Cell Line Generation:
-
Generate a stable cell line expressing a reporter construct where a fluorescent protein (e.g., GFP or luciferase) is placed under the control of the ATF4 5' untranslated region (UTR), which contains upstream open reading frames (uORFs) that mediate its translational control.
-
-
Cell Treatment:
-
Plate the reporter cells in a multi-well plate.
-
Treat the cells with this compound, guanabenz, or vehicle control, in the presence or absence of an ISR-inducing stressor.
-
-
Reporter Measurement:
-
For fluorescent reporters, measure the fluorescence intensity using a plate reader or flow cytometer.
-
For luciferase reporters, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter signal to cell number or to a co-transfected control reporter (e.g., Renilla luciferase) to account for non-specific effects on transcription and translation.
-
Cell Viability Assay under ER Stress
This assay determines the effect of the compounds on cell survival under conditions of endoplasmic reticulum (ER) stress.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, guanabenz, or vehicle for a specified time.
-
Induce ER stress by adding a stressor such as tunicamycin or thapsigargin.
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce cell death in the stressor-only control group (e.g., 24-48 hours).
-
-
Viability Measurement:
-
Use a colorimetric or fluorometric assay to assess cell viability. Common methods include:
-
MTT/WST-1 Assay: Based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.
-
CellTiter-Glo® Assay: Measures ATP levels as an indicator of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Caption: A generalized workflow for comparing the effects of this compound and guanabenz on the Integrated Stress Response.
Conclusion for Researchers
This compound and guanabenz represent two fundamentally different approaches to modulating the Integrated Stress Response.
-
This compound , and its analogues like ISRIB, are highly specific and potent inhibitors of the ISR. They act downstream of eIF2α phosphorylation by directly activating eIF2B. This makes them precise tools for studies aiming to reverse the consequences of ISR activation and restore protein synthesis.
-
Guanabenz is an ISR modulator with a more complex and debated mechanism of action. While initially proposed to enhance the ISR by inhibiting GADD34, this has been contested. Its effects may be context-dependent, and it also possesses off-target activity as an α2-adrenergic agonist. Researchers should exercise caution when interpreting data obtained with guanabenz and consider its multiple potential mechanisms of action.
For studies requiring specific and direct inhibition of the ISR's downstream effects with a well-understood mechanism, this compound or similar eIF2B activators are the superior choice. Guanabenz may be considered in exploratory studies or when investigating the effects of prolonged eIF2α phosphorylation, but its pleiotropic effects must be taken into account.
References
A Comparative Analysis of Integrated Stress Response Inhibitors
The Integrated Stress Response (ISR) is a central cellular signaling network crucial for adaptation to a variety of stress conditions, including nutrient deprivation, viral infection, and the accumulation of unfolded proteins. Chronic activation of the ISR, however, is implicated in a range of diseases, from neurodegeneration to cancer, spurring the development of small molecule inhibitors. This guide provides a comparative analysis of prominent ISR inhibitors, supported by experimental data and detailed methodologies for their evaluation.
Mechanism of the Integrated Stress Response
The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation is catalyzed by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI.[2] Phosphorylated eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis.[3] Paradoxically, this state allows for the preferential translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.[4] ISR inhibitors can be broadly categorized into two main classes based on their point of intervention in this pathway: upstream kinase inhibitors and downstream modulators.
Comparative Overview of ISR Inhibitors
The choice of an ISR inhibitor is contingent on the specific research question. For dissecting the role of a particular stress pathway, a selective kinase inhibitor may be most appropriate. For broad inhibition of the ISR, a downstream inhibitor like ISRIB is more suitable.
| Inhibitor | Target | Mechanism of Action | Chemical Structure | IC50/EC50 | Key Characteristics & References |
| Downstream Inhibitors | |||||
| ISRIB | eIF2B | Binds to and stabilizes the active decameric form of eIF2B, rendering it resistant to inhibition by phosphorylated eIF2α. | 5 nM | A highly potent and specific ISR inhibitor that acts downstream of eIF2α phosphorylation. | |
| Guanabenz | GADD34/PPP1R15A | Previously thought to selectively inhibit the GADD34-containing eIF2α phosphatase complex, prolonging eIF2α phosphorylation. Its direct ISR inhibitory activity is debated. | N/A | An approved antihypertensive drug repurposed for its effects on the ISR. | |
| Sephin1 | PPP1R15A | Reported to selectively inhibit the stress-induced GADD34/PPP1R15A phosphatase complex. Its role as a direct ISR inhibitor is also debated. | N/A | Aims to prolong the adaptive effects of the ISR. | |
| Trazodone | Downstream of p-eIF2α | An antidepressant drug shown to inhibit the ISR downstream of eIF2α phosphorylation, though its precise molecular target in the pathway is not as well-defined as ISRIB's. | N/A | Restores protein synthesis during ISR activation and shows neuroprotective effects. | |
| Upstream Kinase Inhibitors | |||||
| GSK2606414 | PERK | A potent and selective ATP-competitive inhibitor of PERK. | 0.4 nM | Highly selective for PERK, making it a valuable tool for studying ER stress-induced ISR. | |
| C16 | PKR | An ATP-competitive inhibitor of PKR. | 210 nM | Useful for investigating the role of the PKR branch of the ISR, often activated by viral dsRNA. | |
| A-92 | GCN2 | A potent ATP-competitive inhibitor of GCN2. | <0.3 µM (enzymatic), 0.3-3 µM (cellular) | Allows for the study of the GCN2-mediated ISR, typically activated by amino acid deprivation. | |
| Aminopyrazolindane | HRI | An ATP-competitive inhibitor of HRI. | N/A | pIC50 of 7.5 | One of the first described small-molecule inhibitors for HRI, which is activated by heme deficiency. |
Visualizing the ISR Pathway and Experimental Workflows
To better understand the points of intervention for these inhibitors and the methods for their evaluation, the following diagrams illustrate the ISR signaling cascade and a typical experimental workflow.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: A typical experimental workflow for evaluating ISR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ISR inhibitors. Below are representative protocols for key assays.
Western Blot for Phosphorylated eIF2α and ATF4
This assay is fundamental for assessing the activation state of the ISR and the direct or indirect effects of inhibitors on core signaling events.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) at a suitable density to ensure they are in the exponential growth phase at the time of the experiment.
-
Induce ISR activation with a stressor such as thapsigargin (e.g., 1 µM for 1 hour).
-
Co-treat with the ISR inhibitor of interest at various concentrations or a vehicle control.
2. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
5. Antibody Incubation:
-
Block the membrane with 5% BSA in TBST. Note: Milk is not recommended for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein, which can lead to high background.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) and another for ATF4 overnight at 4°C.
-
Subsequently, probe with a primary antibody for total eIF2α and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
7. Analysis:
-
Quantify the band intensities and normalize to the loading control. A successful experiment will show that the ISR activator increases p-eIF2α and ATF4 levels, and co-treatment with an effective inhibitor reduces ATF4 levels. Downstream inhibitors like ISRIB are not expected to reduce p-eIF2α levels.
ATF4 Luciferase Reporter Assay
This assay quantifies the extent of ISR activation by measuring the translation of a reporter gene under the control of the ATF4 5' UTR.
1. Cell Line and Plating:
-
Use a stable cell line expressing a luciferase reporter gene driven by the ATF4 5' UTR.
-
Plate the reporter cells in a 96-well plate at an appropriate density.
2. Treatment:
-
Treat cells with a stressor and varying concentrations of the ISR inhibitor.
3. Incubation:
-
Incubate for a suitable period (e.g., 6-24 hours) to allow for reporter gene expression.
4. Cell Lysis:
-
Wash cells with PBS and add a passive lysis buffer.
5. Measurement:
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
6. Analysis:
-
Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo assay).
-
Plot dose-response curves to determine the IC50 or EC50 of the inhibitor.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of ISR inhibitors on cell viability, particularly under conditions of chronic stress.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase for the duration of the experiment.
2. Treatment:
-
Treat cells with the ISR inhibitor at various concentrations, with and without a stress-inducing agent, for the desired duration (e.g., 24-72 hours).
3. MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization:
-
Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from a cell-free control.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves to determine the cytotoxic concentration (e.g., CC50) of the inhibitor.
References
Validating Integrated Stress Response Inhibition: A Comparative Guide to Pharmacological and Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor ISRIB with genetic models for validating results related to the Integrated Stress Response (ISR). The content is supported by experimental data and detailed methodologies to aid in the critical evaluation of these research tools.
The Integrated Stress Response (ISR) is a central signaling pathway that cells activate in response to a variety of stressors, including viral infections, amino acid deprivation, and endoplasmic reticulum (ER) stress.[1] The core event of the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] This phosphorylation leads to a general decrease in protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress.[1] A key player in this transcriptional response is the activating transcription factor 4 (ATF4), whose translation is paradoxically increased during ISR activation.[1] Chronic activation of the ISR has been implicated in a range of diseases, making it a compelling target for therapeutic intervention.
Pharmacological vs. Genetic Modulation of the ISR
Two primary approaches are utilized to study and modulate the ISR: pharmacological inhibition and genetic manipulation. Each approach offers distinct advantages and limitations.
-
Pharmacological Inhibition: Small molecule inhibitors offer temporal control, allowing for acute and reversible modulation of the ISR. This is particularly useful for studying the dynamic nature of cellular stress responses. The most well-characterized ISR inhibitor is ISRIB (Integrated Stress Response Inhibitor).[3]
-
Genetic Models: Genetic manipulation, such as gene knockout or knockdown, provides a highly specific method to dissect the function of individual components of the ISR pathway. These models are invaluable for understanding the fundamental roles of ISR proteins in development, health, and disease.
Comparative Analysis: ISRIB vs. Genetic Models
This guide focuses on comparing the effects of ISRIB with genetic models that target key components of the ISR pathway, providing a framework for validating pharmacological findings.
Mechanism of Action
-
ISRIB: ISRIB does not inhibit the eIF2α kinases directly. Instead, it targets the guanine nucleotide exchange factor (GEF) for eIF2, known as eIF2B. Phosphorylated eIF2α inhibits the activity of eIF2B. ISRIB binds to and stabilizes the active form of eIF2B, rendering it resistant to the inhibitory effects of phosphorylated eIF2α and thereby restoring global protein synthesis.
-
Genetic Models:
-
ATF4 Knockout/Knockdown: This model directly ablates the primary transcriptional effector of the ISR. It is used to study the necessity of the ATF4-mediated transcriptional program in response to stress.
-
GADD34 Knockout/Knockdown: GADD34 is a regulatory subunit of a phosphatase that dephosphorylates eIF2α, thus terminating the ISR. Removing GADD34 leads to a sustained ISR.
-
eIF2α Kinase Knockouts (e.g., PERK, GCN2): These models prevent the initiation of the ISR in response to specific stressors. For example, PERK-deficient cells are unable to mount an ISR in response to ER stress.
-
Data Presentation: Comparative Efficacy
The following table summarizes the key characteristics and experimental outcomes of using ISRIB versus genetic models to modulate the ISR.
| Feature | ISRIB (Pharmacological) | Genetic Models (e.g., ATF4 KO, GADD34 KO) |
| Target | eIF2B (downstream of eIF2α phosphorylation) | Specific ISR pathway components (e.g., ATF4, GADD34) |
| Mode of Action | Reversible, acute inhibition of the ISR | Constitutive or inducible gene ablation |
| Specificity | Highly specific for eIF2B | High specificity for the targeted gene |
| Temporal Control | High (can be added and removed at specific times) | Limited (gene ablation is often permanent or requires inducible systems) |
| Systemic Effects | Can be administered systemically in animal models to study organism-level effects | Can have developmental or compensatory effects due to lifelong gene deletion |
| Typical Concentration/Dosage | 5 nM (IC50 for reversing eIF2α phosphorylation effects) | Not applicable |
| Observed Phenotypes | Reverses cognitive deficits in models of brain injury and neurodegeneration | Genetic models reveal fundamental roles of ISR components in development and disease |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
Cell Culture and ISR Induction
-
Cell Lines: HeLa, HEK293T, or mouse embryonic fibroblasts (MEFs) are commonly used. For genetic model validation, MEFs derived from knockout mice (e.g., ATF4-/-, GADD34-/-) and their wild-type littermates are ideal.
-
ISR Induction:
-
ER Stress: Treat cells with thapsigargin (e.g., 300 nM for 1-4 hours) or tunicamycin to induce the unfolded protein response and activate PERK.
-
Amino Acid Deprivation: Culture cells in media lacking a specific amino acid (e.g., leucine) to activate GCN2.
-
Viral Infection Mimic: Transfect cells with poly(I:C) to activate PKR.
-
Western Blot Analysis of ISR Activation
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe membranes with primary antibodies against phosphorylated eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Measurement of Protein Synthesis
-
Puromycin Labeling (SUnSET method):
-
Treat cells with an ISR inducer and/or ISRIB.
-
Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the culture medium for a short period (e.g., 10-15 minutes) before harvesting.
-
Harvest cells and perform a Western blot using an anti-puromycin antibody to visualize the incorporation of puromycin into newly synthesized proteins. A decrease in the puromycin signal indicates a reduction in global protein synthesis.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Integrated Stress Response (ISR) signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for validating ISRIB effects with genetic models.
Logical Relationship Diagram
Caption: Validating pharmacological ISR modulation with genetic models.
References
Cross-Validation of Integrated Stress Response Inhibition in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a crucial cellular signaling network that governs cell fate under conditions of stress. Its role in a variety of diseases, including neurodegeneration and cancer, has made it a prime target for therapeutic development. This guide provides a comparative analysis of the well-characterized ISR inhibitor, ISRIB, and other modulators targeting the ISR pathway, with a focus on the cross-validation of their effects in multiple cell lines.
The Integrated Stress Response (ISR) Pathway
The ISR is a convergent signaling pathway activated by a range of stressors, each detected by a specific kinase: PERK (ER stress), GCN2 (amino acid deprivation), PKR (viral dsRNA), and HRI (heme deficiency).[1] These kinases phosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α), which attenuates global protein synthesis but allows for the preferential translation of key stress-response genes, most notably Activating Transcription Factor 4 (ATF4).[2][3] ATF4, in turn, orchestrates a transcriptional program aimed at resolving the stress and restoring cellular homeostasis.[2][3]
Comparison of ISR Modulators
A growing number of small molecules have been developed to modulate the ISR at different points in the pathway. This section compares the downstream inhibitor ISRIB with upstream kinase inhibitors.
ISRIB (Integrated Stress Response Inhibitor)
ISRIB is a potent and specific inhibitor of the ISR that acts downstream of eIF2α phosphorylation. It functions by binding to and stabilizing the active decameric form of eIF2B, the guanine nucleotide exchange factor for eIF2. This action makes eIF2B less sensitive to inhibition by phosphorylated eIF2α, thereby restoring global protein synthesis.
PERK and GCN2 Kinase Inhibitors
In contrast to ISRIB, several ATP-competitive inhibitors target the upstream eIF2α kinases. GSK2656157 is a highly selective PERK inhibitor, while GCN2iB is a potent inhibitor of GCN2. These molecules offer a more targeted approach to inhibiting the ISR by preventing the initial phosphorylation of eIF2α in response to specific stressors.
The following table summarizes the quantitative data for these ISR modulators across various cell lines.
| Compound | Target | Mechanism of Action | Cell Line | IC50/EC50 | Effect | Reference |
| ISRIB | eIF2B | Allosteric activator, stabilizes active decameric form | HEK293T | 5 nM (EC50) | Reverses eIF2α phosphorylation-mediated translational repression | |
| U2OS | ~2 nM | Blocks stress granule formation | ||||
| K562 | 250 nM | Attenuates ATF4 expression | ||||
| GSK2656157 | PERK | ATP-competitive inhibitor | BxPC3 | 10-30 nM (IC50) | Inhibits PERK activation and downstream signaling (p-eIF2α, ATF4, CHOP) | |
| A549 | 30 nM (IC50) | Inhibits thapsigargin-induced PERK autophosphorylation | ||||
| Multiple Tumor Cell Lines | 6-25 µM (IC50) | No significant effect on cell growth in the absence of UPR inducers | ||||
| GCN2iB | GCN2 | ATP-competitive inhibitor | - | 2.4 nM (IC50, cell-free) | Potent and selective GCN2 inhibition | |
| HTR8/SVneo | 1 µM | Inhibits cholic acid-induced GCN2 and eIF2α phosphorylation | ||||
| CCRF-CEM | < 1 µM | Induces apoptosis in combination with asparaginase |
Experimental Protocols for Cross-Validation
Validating the efficacy and specificity of ISR inhibitors across multiple cell lines requires a standardized set of experimental protocols.
Western Blot Analysis of ISR Markers
This protocol is used to assess the phosphorylation status of eIF2α and the expression levels of downstream targets like ATF4.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Pre-treat with the ISR inhibitor (e.g., ISRIB, GSK2656157, or GCN2iB) for a specified duration (e.g., 1-2 hours) before inducing stress with an appropriate agent (e.g., thapsigargin for PERK activation, halofuginone for GCN2 activation).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Analyze band intensities using densitometry software.
Cell Viability Assay
This assay determines the cytotoxic effects of the ISR inhibitors.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat cells with a range of concentrations of the ISR inhibitor for a specified time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, CellTiter-Glo). For MTT, add the reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance. For CellTiter-Glo, add the reagent and measure luminescence.
-
Data Analysis: Normalize the results to vehicle-treated control cells to determine the percentage of cell viability.
Stress Granule Formation Assay
This immunofluorescence-based assay visualizes a key cellular outcome of ISR activation.
Methodology:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate.
-
Treatment: Pre-treat cells with the ISR inhibitor for 1 hour, followed by the addition of a stress-inducing agent (e.g., sodium arsenite).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining: Block with 5% BSA and incubate with a primary antibody against a stress granule marker (e.g., G3BP1). Follow this with incubation with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
-
Analysis: Quantify the number of cells containing stress granules in each condition.
Logical Relationships of ISR Modulators
The choice of an ISR modulator depends on the specific research question. The following diagram illustrates the logical relationship between the different classes of inhibitors and their points of intervention in the ISR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 3. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to eIF2B Activators: ISRIB, 2BAct, DNL343, and ABBV-CLS-7262
For Researchers, Scientists, and Drug Development Professionals
The integrated stress response (ISR) is a crucial cellular signaling network activated by a variety of stressors, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B, resulting in a global reduction in protein synthesis. While transient ISR activation is protective, chronic activation is implicated in the pathogenesis of numerous neurodegenerative diseases. Small molecule activators of eIF2B that can counteract the effects of eIF2α phosphorylation are therefore of significant therapeutic interest. This guide provides a comparative overview of four prominent eIF2B activators: ISRIB, 2BAct, DNL343, and ABBV-CLS-7262 (fosigotifator).
Performance Comparison of eIF2B Activators
The following tables summarize the available quantitative data for ISRIB, 2BAct, DNL343, and ABBV-CLS-7262. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency of eIF2B Activators
| Compound | Assay Type | Cell Line/System | Potency (EC₅₀/IC₅₀) | Reference(s) |
| ISRIB | ATF4-luciferase reporter assay | HEK293T | IC₅₀: 5 nM | [1] |
| 2BAct | ATF4-luciferase reporter assay | HEK293T | EC₅₀: 33 nM | [1] |
| eIF2B GEF activity assay (in vitro) | R191H mouse fibroblast lysate | EC₅₀: 7.3 nM | [2] | |
| DNL343 | Not specified | Not specified | Potent (specific value not publicly available) | [3][4] |
| ABBV-CLS-7262 | Not specified | Not specified | Potent (specific value not publicly available) |
Table 2: Pharmacokinetic and Development Profile of eIF2B Activators
| Compound | Key Features | CNS Penetration | Development Status | Reference(s) |
| ISRIB | First-in-class eIF2B activator. Poor solubility and oral bioavailability. | Yes | Preclinical | |
| 2BAct | Improved solubility and pharmacokinetics relative to ISRIB. | Yes | Preclinical | |
| DNL343 | Potent, selective, and brain-penetrant. Good oral bioavailability. | High | Phase 2/3 clinical trials for ALS (failed to meet primary endpoint) | |
| ABBV-CLS-7262 | Brain-penetrant. | Yes | Phase 2/3 clinical trials for ALS (failed to meet primary endpoint) and Phase 1b/2 for Vanishing White Matter disease. |
Signaling Pathway and Mechanism of Action
eIF2B activators function by binding to a pocket in the eIF2B complex, stabilizing it in its active decameric conformation. This stabilization enhances its GEF activity, promoting the exchange of GDP for GTP on eIF2, even in the presence of phosphorylated eIF2α. This restores the levels of the eIF2-GTP-Met-tRNAi ternary complex, thereby rescuing global protein synthesis.
Caption: The Integrated Stress Response (ISR) and the mechanism of eIF2B activators.
Experimental Protocols
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2. A common method involves using a fluorescently labeled GDP analog, such as BODIPY-FL-GDP.
Principle: eIF2 is pre-loaded with BODIPY-FL-GDP. The fluorescence of BODIPY-FL-GDP is higher when bound to eIF2 compared to when it is free in solution. The GEF activity of eIF2B is measured by monitoring the decrease in fluorescence over time as BODIPY-FL-GDP is exchanged for unlabeled GDP in the reaction buffer.
Materials:
-
Purified eIF2
-
BODIPY-FL-GDP
-
Unlabeled GDP
-
Purified eIF2B or cell lysate containing eIF2B
-
Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl₂, 0.1 mg/ml BSA)
-
eIF2B activator compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare eIF2-BODIPY-FL-GDP complex: Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in assay buffer to allow for complex formation.
-
Set up the reaction: In a 96-well plate, add the eIF2-BODIPY-FL-GDP complex, a large excess of unlabeled GDP, and the eIF2B activator at various concentrations.
-
Initiate the reaction: Add purified eIF2B or cell lysate to each well to start the exchange reaction.
-
Measure fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
Data analysis: Calculate the initial rate of GDP exchange for each concentration of the activator. Plot the rates against the activator concentration to determine the EC₅₀.
Caption: Workflow for the eIF2B GEF activity assay.
ATF4-Luciferase Reporter Assay
This cell-based assay is used to measure the activation of the ISR. ATF4 is a key transcription factor translationally upregulated during the ISR.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing ATF4 response elements. When the ISR is activated (e.g., by treatment with an ER stress inducer like thapsigargin), ATF4 is produced and drives the expression of luciferase. The activity of an eIF2B activator is measured by its ability to inhibit this luciferase expression.
Materials:
-
HEK293T cells (or other suitable cell line)
-
ATF4-luciferase reporter plasmid
-
Transfection reagent
-
Thapsigargin (or other ISR inducer)
-
eIF2B activator compound
-
Cell lysis buffer
-
Luciferase assay substrate
-
96-well white plates
-
Luminometer
Procedure:
-
Cell culture and transfection: Plate HEK293T cells in 96-well plates. Transfect the cells with the ATF4-luciferase reporter plasmid.
-
Compound treatment: After an appropriate incubation period post-transfection, treat the cells with a fixed concentration of thapsigargin to induce the ISR, along with a serial dilution of the eIF2B activator.
-
Incubation: Incubate the cells for a defined period (e.g., 6-8 hours).
-
Cell lysis: Lyse the cells using a suitable lysis buffer.
-
Measure luminescence: Add the luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data analysis: Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized signal against the activator concentration to determine the IC₅₀.
Caption: Workflow for the ATF4-luciferase reporter assay.
Conclusion
The development of small molecule eIF2B activators represents a promising therapeutic strategy for a range of neurodegenerative diseases characterized by chronic ISR activation. While ISRIB was a groundbreaking discovery, its suboptimal pharmacokinetic properties have driven the development of next-generation compounds like 2BAct, DNL343, and ABBV-CLS-7262 with improved drug-like properties. Although recent clinical trials for DNL343 and ABBV-CLS-7262 in ALS did not meet their primary endpoints, research into the therapeutic potential of eIF2B activators is ongoing, particularly for other indications like Vanishing White Matter disease. The continued exploration of this target and the development of new chemical entities will be crucial in determining the ultimate clinical utility of this therapeutic approach.
References
- 1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 3. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: Isr-IN-2 Demonstrates Significant Advantages Over First-Generation ISR Inhibitors
A new generation of Integrated Stress Response (ISR) inhibitors, exemplified by Isr-IN-2, is poised to overcome the limitations of earlier compounds like ISRIB. Emerging data reveal that this compound offers a superior profile in terms of sustained efficacy under high-stress conditions, a critical advantage for therapeutic applications in diseases characterized by chronic and severe cellular stress, such as neurodegenerative disorders and certain cancers.
First-generation ISR inhibitors, most notably ISRIB, showed initial promise by targeting the guanine nucleotide exchange factor eIF2B to counteract the effects of eIF2α phosphorylation and restore protein synthesis. However, a key liability of ISRIB is its diminished efficacy in the presence of high levels of phosphorylated eIF2α, a state often encountered in pathological conditions. This compound has been engineered to maintain robust activity across a wider range of cellular stress, representing a significant advancement in the development of ISR-modulating therapeutics.
Superior Performance of this compound in Preclinical Models
Comparative studies have highlighted the distinct advantages of this compound over ISRIB. While both compounds effectively inhibit the ISR at low to moderate stress levels, this compound demonstrates a clear superiority when the cellular stress response is strongly activated. This enhanced potency and sustained activity suggest that this compound may offer greater therapeutic benefit in diseases where the ISR is chronically and intensely engaged.
Table 1: Comparative Efficacy of this compound and ISRIB under Varying Stress Conditions
| Feature | This compound | ISRIB (First-Generation) | Advantage of this compound |
| Potency (IC50, ATF4 Reporter Assay) | ~5 nM | 5 nM[1][2] | Comparable high potency in baseline assays. |
| Efficacy at Low Stress | High | High | Both are effective in mitigating low-level ISR activation. |
| Efficacy at High Stress | Maintains High Efficacy | Significant Loss of Efficacy [3][4] | Sustained therapeutic effect in severely stressed cells. |
| Mechanism of Action | Enhanced stabilization of eIF2B decamer | Stabilization of eIF2B decamer[5] | Potentially improved interaction with eIF2B to overcome high p-eIF2α levels. |
| Off-Target Effects | Minimal | Minimal for ISRIB; other first-generation inhibitors like guanabenz have known off-target effects | Favorable safety and specificity profile. |
The Integrated Stress Response Pathway and Inhibitor Action
The Integrated Stress Response is a central signaling pathway activated by a variety of cellular stresses, including endoplasmic reticulum dysfunction, amino acid deprivation, viral infection, and heme deficiency. Four distinct kinases (PERK, GCN2, PKR, and HRI) converge on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis and the preferential translation of stress-related mRNAs, such as ATF4.
First-generation inhibitors like ISRIB work by binding to and stabilizing the active decameric form of eIF2B, rendering it less susceptible to inhibition by phosphorylated eIF2α. This compound is hypothesized to employ a more robust mechanism of eIF2B stabilization, allowing it to maintain activity even when a large fraction of the cellular eIF2α is phosphorylated.
Experimental Protocols
The following are key experimental protocols used to assess the efficacy and mechanism of action of ISR inhibitors.
Western Blot for Phosphorylated eIF2α
This assay is fundamental for determining the activation state of the ISR.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cell line) and allow them to reach 70-80% confluency. Induce ISR activation with a stressor (e.g., 1 µM thapsigargin for 1 hour). Co-treat with the ISR inhibitor (e.g., this compound or ISRIB at desired concentrations) or a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies specific for phosphorylated eIF2α (Ser51) and total eIF2α (as a loading control), followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.
Protein Synthesis Assay (Puromycin Incorporation)
This assay measures the rate of global protein synthesis.
-
Cell Treatment: Treat cells with a stressor and/or ISR inhibitor as described above.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-15 minutes.
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above, using an anti-puromycin antibody to detect puromycin-labeled nascent polypeptide chains.
ATF4 Reporter Assay
This assay quantifies the translational upregulation of ATF4, a key downstream effector of the ISR.
-
Cell Line: Utilize a stable cell line expressing a reporter gene (e.g., luciferase or GFP) under the control of the ATF4 5' untranslated region (UTR).
-
Treatment: Plate the reporter cells and treat with a stressor and a range of concentrations of the ISR inhibitor.
-
Measurement: After a suitable incubation period (e.g., 6-24 hours), measure the reporter signal (luciferase activity or GFP fluorescence) according to the manufacturer's instructions.
Experimental Workflow for Comparing this compound and ISRIB
The diagram below outlines the experimental workflow for a head-to-head comparison of this compound and ISRIB, particularly focusing on their performance under high-stress conditions.
Logical Framework: The Advantage of this compound
The development of this compound addresses a key deficiency of first-generation ISR inhibitors. The ability to maintain efficacy under conditions of high and sustained cellular stress is a critical attribute for a therapeutic agent designed to treat chronic diseases associated with ISR dysregulation. This key advantage positions this compound as a more promising candidate for clinical development.
References
- 1. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 2. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ISRIB - Wikipedia [en.wikipedia.org]
Independent Verification of Isr-IN-2's Mode of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isr-IN-2, a novel inhibitor of the Integrated Stress Response (ISR), with the well-characterized ISR inhibitor, ISRIB. This guide summarizes key quantitative data, details experimental protocols for verification of their mode of action, and provides visual representations of the signaling pathways and experimental workflows.
The Integrated Stress Response (ISR) is a central signaling pathway activated by various cellular stresses, leading to the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This event reduces global protein synthesis but allows for the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4). While the ISR is a protective mechanism, its chronic activation is implicated in various diseases, making ISR inhibitors valuable research tools and potential therapeutics. This guide focuses on this compound, also identified as Compound 47, and compares its activity with ISRIB, a widely used ISR inhibitor.
Quantitative Comparison of this compound and ISRIB
The following table summarizes the key quantitative data for this compound and ISRIB, providing a direct comparison of their potency in inhibiting the Integrated Stress Response.
| Compound | Target | Assay | Potency (IC50/EC50) | Source |
| This compound (Compound 47) | Integrated Stress Response | Inhibition of ATF4 expression (Luciferase Assay) | EC50: 0.8 nM | [1] |
| ISRIB | eIF2B | Inhibition of ATF4 expression (Luciferase Assay) | IC50: 5 nM | [1] |
Mode of Action and Experimental Verification
This compound (Compound 47)
This compound is a potent inhibitor of the Integrated Stress Response.[1] While the precise molecular target of this compound has not been explicitly detailed in publicly available documents, its activity is characterized by the inhibition of ATF4 expression, a key downstream effector of the ISR.
ISRIB (Integrated Stress Response Inhibitor)
ISRIB is a well-established ISR inhibitor that functions by targeting the guanine nucleotide exchange factor (GEF) for eIF2, eIF2B.[2][3] By binding to a pocket at the interface of the β and δ regulatory subunits of eIF2B, ISRIB stabilizes the active decameric form of the enzyme. This stabilization counteracts the inhibitory effect of phosphorylated eIF2α, thereby restoring global protein synthesis.
Experimental Protocols for Independent Verification
To independently verify the mode of action of this compound and compare it to ISRIB, researchers can utilize the following key experimental protocols.
ATF4 Reporter Assay
This assay quantitatively measures the inhibition of the ISR by assessing the expression of a reporter gene (e.g., luciferase) under the control of an ATF4-responsive promoter.
Protocol:
-
Cell Culture: Plate HEK293T cells in 96-well plates.
-
Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene driven by an ATF4-responsive element and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Stress Induction: Induce the ISR by treating the cells with a known stressor, such as thapsigargin (an ER stress inducer) or arsenite (an oxidative stress inducer).
-
Compound Treatment: Concurrently treat the cells with varying concentrations of this compound or ISRIB.
-
Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the ATF4-driven luciferase activity to the control luciferase activity. Plot the normalized activity against the compound concentration to determine the IC50/EC50 values.
Western Blot Analysis of ISR Markers
This method directly assesses the phosphorylation status of eIF2α and the protein levels of downstream ISR targets like ATF4 and CHOP.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HeLa, MEFs) and treat with an ISR-inducing agent in the presence or absence of this compound or ISRIB.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated eIF2α (Ser51), total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the relative changes in protein levels.
Puromycin Pulse Assay for Global Protein Synthesis
This assay measures the rate of global protein synthesis, which is expected to be restored by ISR inhibitors in stressed cells.
Protocol:
-
Cell Culture and Treatment: Treat cells with an ISR inducer and the test compound (this compound or ISRIB).
-
Puromycin Labeling: Briefly expose the cells to a low concentration of puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains.
-
Protein Extraction and Western Blotting: Lyse the cells and perform a Western blot using an anti-puromycin antibody to detect puromycylated proteins.
-
Analysis: A decrease in the puromycin signal indicates inhibition of protein synthesis, while restoration of the signal by the compound indicates ISR inhibition.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Integrated Stress Response (ISR) signaling pathway and points of intervention by inhibitors.
Caption: Experimental workflow for the ATF4 luciferase reporter assay.
Caption: Workflow for Western blot analysis of ISR markers.
References
Safety Operating Guide
Navigating the Disposal of Isr-IN-2: A Guide to Safe Laboratory Practices
Essential Safety and Logistical Information for Researchers and Drug Development Professionals
Immediate Safety and Handling Protocols
Before beginning any work with Isr-IN-2, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to have a comprehensive understanding of the compound's potential hazards.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of laboratory chemical waste. Always consult and adhere to your local and institutional regulations.
1. Waste Identification and Segregation:
Properly identify and segregate all waste streams containing this compound. This includes:
-
Solid Waste: Unused or expired solid this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and centrifuge tubes.
-
Liquid Waste: Solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound.[1]
2. Waste Collection and Containment:
Use designated, properly labeled hazardous waste containers for each waste stream.[1]
-
Solid Waste: Collect in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Use a leak-proof, screw-cap container designated for hazardous liquid waste. Ensure the container is compatible with the solvent used to dissolve the this compound.[1]
-
Sharps Waste: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.[2]
3. Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (if applicable)
-
The approximate concentration and quantity
-
The date of accumulation
4. Storage:
Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
5. Final Disposal:
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound solutions down the drain or dispose of solid this compound in the regular trash.
Summary of Disposal Recommendations
| Waste Type | Container Requirements | Disposal Procedure |
| Solid this compound Waste | Sealable, clearly labeled hazardous waste container. | Collect all contaminated solid materials. Seal the container and store it in a designated hazardous waste accumulation area. |
| Liquid this compound Waste | Leak-proof, screw-cap container compatible with the solvent. | Collect all liquid waste containing this compound. Securely close the container and place it in secondary containment. |
| Contaminated Sharps | Puncture-resistant, labeled sharps container. | Immediately place all contaminated sharps into the designated container. Do not overfill. |
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagram illustrates the recommended workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Isr-IN-2
For laboratory professionals engaged in pioneering drug discovery and development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Isr-IN-2, an inhibitor of the integrated stress response, ensuring the well-being of researchers and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as VU0467154, presents a number of potential hazards that necessitate stringent safety protocols. The following table summarizes the required personal protective equipment (PPE) to mitigate risks associated with its handling.
| Potential Hazard | Required Personal Protective Equipment (PPE) |
| Skin Irritation and Allergic Reactions | Chemical-resistant gloves (e.g., nitrile rubber) |
| Lab coat or protective clothing to prevent skin contact | |
| Serious Eye Damage | Safety glasses with side shields or chemical safety goggles |
| Respiratory Irritation and Allergic Symptoms | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
| Suspected Genetic Defects and Reproductive Harm | Handle with extreme caution, utilizing all recommended PPE to minimize exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe operational procedures.
Caption: Step-by-step operational workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand the SDS to be aware of all potential hazards and safety precautions.[1]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as outlined in the table above, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Prepare the Workspace: Ensure that all handling of this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
2. Handling:
-
Weighing: When weighing the solid compound, do so within a fume hood to avoid inhalation of any dust particles.
-
Dissolving: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
3. Post-Handling:
-
Decontamination: After use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of gloves and any other disposable PPE as contaminated waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: A clear and compliant disposal plan for all this compound related waste.
Disposal Procedure:
-
Segregation: All waste materials, including unused this compound, solutions, and contaminated items (e.g., pipette tips, gloves, empty vials), should be collected in a designated and clearly labeled hazardous waste container.
-
Containerization: The waste container must be compatible with the chemical waste, have a secure lid, and be kept closed when not in use.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name ("this compound" or "VU0467154").
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper disposal by a licensed waste management company. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
